molecular formula C13H17NO6 B2794227 Methyl (4,5-diethoxy-2-nitrophenyl)acetate CAS No. 885452-04-0

Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Cat. No.: B2794227
CAS No.: 885452-04-0
M. Wt: 283.28
InChI Key: FQRZEYZOKRJWNG-UHFFFAOYSA-N
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Description

Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0) is a high-purity chemical compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol . This ester derivative of a diethoxy nitrophenylacetic acid structure is characterized by its nitrophenyl core, which is a versatile functional group in synthetic organic chemistry. Researchers value this compound as a key synthetic intermediate and building block, particularly in the development of more complex organic molecules and functional materials. The specific positioning of the diethoxy and nitro groups on the phenyl ring makes it a valuable precursor for reactions such as nucleophilic aromatic substitution and reduction to the corresponding aniline, facilitating access to heterocyclic compounds and dyes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling should be followed as per the provided Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-4-19-11-6-9(7-13(15)18-3)10(14(16)17)8-12(11)20-5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRZEYZOKRJWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl (4,5-diethoxy-2-nitrophenyl)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0)[1] is a critical electrophilic and structural intermediate in advanced medicinal chemistry. Its highly functionalized aromatic core—featuring two electron-donating ethoxy ethers, a nitro group, and an esterified acetic acid side chain—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds. Notably, it is heavily utilized in the development of tetrahydro-indolizine derivatives and pyrrole-based antifungal agents[2] ().

This whitepaper outlines a highly scalable, two-phase synthetic route designed for maximum regioselectivity and yield, complete with mechanistic causality and self-validating in-process controls (IPCs).

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical route to this target begins with 3,4-diethoxyphenylacetic acid (CAS: 38464-04-9)[3]. The synthesis requires two distinct phases:

  • Carboxyl Protection (Fischer Esterification): The free carboxylic acid must be protected as a methyl ester. If left unprotected, the strongly oxidizing conditions of the subsequent nitration step can trigger decarboxylation or oxidative degradation of the side chain.

  • Regioselective Electrophilic Aromatic Substitution (Nitration): The diethoxy-aromatic ring is highly electron-rich. Nitration must be conducted under strictly controlled, mild conditions to prevent ether cleavage and poly-nitration.

Synthesis SM 3,4-diethoxyphenylacetic acid (SM) Cond1 MeOH, H2SO4 (cat.) Reflux, 4h SM->Cond1 Int1 Methyl 3,4-diethoxyphenylacetate (Intermediate) Cond1->Int1 Cond2 70% HNO3, AcOH 0-5 °C, 2h Int1->Cond2 Prod Methyl (4,5-diethoxy- 2-nitrophenyl)acetate (Target) Cond2->Prod

Figure 1: Two-step synthetic workflow from 3,4-diethoxyphenylacetic acid to the target.

Regioselectivity Rationale

The regiochemical outcome of the nitration is dictated by the synergistic directing effects of the two ethoxy groups:

  • The 3-ethoxy group acts as an ortho/para director, activating positions 2 and 6.

  • The 4-ethoxy group acts as an ortho/para director, activating position 5.

Position 2 is sterically hindered by the bulky acetate side chain. Position 6, being para to the 3-ethoxy group and sterically accessible, is the kinetically and thermodynamically favored site for nitronium ion attack ().

Regioselectivity Sub Methyl 3,4-diethoxyphenylacetate Act3 3-Ethoxy Group (Ortho/Para Director) Sub->Act3 Act4 4-Ethoxy Group (Ortho/Para Director) Sub->Act4 Pos2 Position 2: Ortho to 3-OEt (Sterically Hindered) Act3->Pos2 Pos6 Position 6: Para to 3-OEt (Sterically Accessible, Highly Activated) Act3->Pos6 Pos5 Position 5: Ortho to 4-OEt (Meta to 3-OEt, Less Activated) Act4->Pos5 Target This compound Pos6->Target Nitronium Ion Attack

Figure 2: Regioselectivity logic driven by steric hindrance and electronic activation.

Experimental Methodologies (Self-Validating Protocols)

Phase I: Fischer Esterification

Objective: Convert 3,4-diethoxyphenylacetic acid to Methyl 3,4-diethoxyphenylacetate. Causality: Using anhydrous methanol with a catalytic amount of sulfuric acid drives the equilibrium toward the ester. Methanol acts as both the reactant and the solvent.

Protocol:

  • Initiation: Charge a 2L reactor with 3,4-diethoxyphenylacetic acid (1.0 eq, 100 g) and anhydrous methanol (10 volumes, 1.0 L).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq, 2.4 mL) dropwise at 20 °C. Causality: Dropwise addition mitigates the exothermic protonation step, preventing localized boiling and side reactions.

  • Propagation: Heat the mixture to reflux (65 °C) under an inert atmosphere for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is deemed complete when the highly polar acid spot (baseline) is entirely replaced by a higher

    
     ester spot.
    
  • Quench & Workup: Cool the reactor to 20 °C. Concentrate under reduced pressure to remove ~70% of the methanol. Dilute the residue with ethyl acetate (500 mL) and wash with saturated aqueous NaHCO₃ (2 x 250 mL). Causality: Strict neutralization is required; residual acid will catalyze ester hydrolysis during the aqueous wash.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate as a pale yellow oil.

Phase II: Electrophilic Aromatic Nitration

Objective: Regioselective nitration of Methyl 3,4-diethoxyphenylacetate. Causality: Glacial acetic acid is utilized as the solvent to moderate the activity of the nitronium ion. Standard mixed-acid conditions (neat H₂SO₄/HNO₃) are avoided because strong sulfuric acid concentrations will cleave the ethoxy ethers ().

Protocol:

  • Preparation: Dissolve Methyl 3,4-diethoxyphenylacetate (1.0 eq, 100 g) in glacial acetic acid (5 volumes, 500 mL) in a 1L reactor equipped with an overhead stirrer and internal thermometer. Cool the solution to 0–5 °C using an ice-salt bath.

  • Electrophile Generation: Add 70% Nitric Acid (1.1 eq, 28 mL) dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C. Causality: Exceeding 10 °C significantly increases the formation of dinitro-impurities and oxidative byproducts.

  • Maturation: Stir the reaction mixture at 0–5 °C for an additional 2 hours.

  • Self-Validation (IPC): Analyze via HPLC. The target nitro-compound will exhibit a longer retention time than the starting material due to increased lipophilicity.

  • Precipitation: Pour the reaction mixture slowly into vigorously stirred ice-water (1.5 L). Causality: The sudden aqueous dilution crashes out the highly crystalline nitroaromatic product while retaining unreacted acid and water-soluble byproducts in the mother liquor.

  • Isolation: Filter the resulting bright yellow precipitate. Wash the filter cake extensively with cold water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize from Ethanol/Water (8:2) to afford this compound as bright yellow crystals.

Quantitative Analytical Validation

To ensure reproducibility and adherence to pharmaceutical intermediate standards, the following quantitative metrics should be observed during the workflow:

Reaction PhaseTarget CompoundExpected YieldPurity (HPLC)Key IPC / Impurity Profile
Phase I Methyl 3,4-diethoxyphenylacetate92–95%>98.0%Unreacted Acid < 1.0%
Phase II This compound85–88%>99.0%Dinitro-impurity < 0.5%; Regioisomer < 0.2%

References

  • AA Blocks. "Product Index - AA Blocks: this compound". AA Blocks. 1

  • F2G Ltd. "2-OXO-2-(2-PHENYL-5,6,7,8-TETRAHYDRO-INDOLIZIN-3-YL)-ACETAMIDE DERIVATIVES AND RELATED COMPOUNDS AS ANTIFUNGAL AGENTS". Molaid / US Patent Office. 2

  • Flashpoint srl. "List of lead registrants (3,4-diethoxyphenylacetic acid)". Flashpoint srl. 3

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition". Wiley.

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition". Internet Archive.

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (4,5-diethoxy-2-nitrophenyl)acetate is a member of the 2-nitrobenzyl class of compounds, a family of molecules that have garnered significant interest in the fields of synthetic chemistry and chemical biology. The unique electronic and steric arrangement of its functional groups—a nitro group ortho to an acetic acid methyl ester, and two ethoxy groups on the phenyl ring—confers a set of chemical properties that make it a valuable tool for researchers. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and reactivity of this compound, with a particular focus on its application as a photolabile protecting group, or "caged" compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective utilization of this versatile molecule.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data is a combination of information from commercial suppliers and calculated values, providing a comprehensive profile of the compound.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₆ChemScene[1]
Molecular Weight 283.28 g/mol ChemScene[1]
CAS Number 885452-04-0ChemScene[1]
Appearance Predicted: Pale yellow solid or oilGeneral knowledge of nitrophenyl derivatives
Melting Point Not available (Predicted to be a low-melting solid)N/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF)General knowledge of similar compounds
Storage Sealed in dry, 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 87.9 ŲChemScene[1]
LogP 2.1077ChemScene[1]
Hydrogen Bond Acceptors 6ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 7ChemScene[1]

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3,4-diethoxyphenylacetic acid. This precursor is commercially available, streamlining the initial stages of the synthesis.[2][3] The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 3,4-Diethoxyphenylacetic acid B (4,5-Diethoxy-2-nitrophenyl)acetic acid A->B HNO₃ / H₂SO₄ C This compound B->C CH₃OH, H⁺ (cat.) MS_Fragmentation M [M]⁺˙ m/z 283 F1 [M - OCH₃]⁺ m/z 252 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 224 M->F2 - •COOCH₃ F3 [M - NO₂]⁺ m/z 237 M->F3 - •NO₂ F4 [M - C₂H₄]⁺˙ m/z 255 M->F4 - C₂H₄ (from ethoxy) F5 [M - C₂H₅O]⁺ m/z 238 M->F5 - •OC₂H₅ Photocleavage_Mechanism A This compound B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Molecule + 2-Nitroso-4,5-diethoxybenzaldehyde C->D Rearrangement

Sources

Comprehensive Structure Elucidation and Analytical Profiling of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of Methyl (4,5-diethoxy-2-nitrophenyl)acetate Content Type: Technical Whitepaper / Analytical Guide Audience: Senior Organic Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Strategic Importance

This compound (CAS 885452-04-0) serves as a critical regiochemical intermediate in the synthesis of isoquinoline-based phosphodiesterase inhibitors (e.g., Trequinsin analogs) and complex alkaloids.[1] Its structural integrity is defined by the precise placement of the nitro group relative to the alkoxy substituents.[1]

In process chemistry, the nitration of methyl (3,4-diethoxyphenyl)acetate yields two potential isomers. Distinguishing the desired 2-nitro isomer (para-proton arrangement) from the unwanted 6-nitro isomer (ortho-proton arrangement, often sterically hindered) is the primary analytical challenge.[1] This guide provides a definitive, self-validating protocol for confirming the 2,4,5,1-substitution pattern using high-resolution NMR and MS fragmentation logic.

Synthetic Context & Impurity Profiling[1]

To understand the elucidation logic, one must understand the origin of the molecule.[1] The synthesis typically involves the electrophilic aromatic substitution (nitration) of Methyl (3,4-diethoxyphenyl)acetate.[1]

The Regiochemistry Challenge
  • Precursor: Methyl (3,4-diethoxyphenyl)acetate.[1]

  • Directing Effects: The 3-ethoxy and 4-ethoxy groups are strong ortho/para activators. The acetate group at position 1 is a weak activator.[1]

  • Steric Outcome:

    • Path A (Major): Nitration at C6 (para to the 3-ethoxy group).[1] This results in the target molecule: This compound .[1]

    • Path B (Minor): Nitration at C2 (ortho to the 3-ethoxy group).[1] This results in the isomer: Methyl (3,4-diethoxy-2-nitrophenyl)acetate .[1]

Critical Analytical Objective: Confirm the isolation of the Path A product by proving the para relationship of the remaining aromatic protons.

Analytical Methodology (Protocols)

Sample Preparation for NMR[1]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred (
    
    
    
    ) with
    
    
    TMS.[1]
  • Concentration:

    
     of sample in 
    
    
    
    solvent.
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic nitration salts (

    
     residues) that cause line broadening.[1]
    
Instrumentation Parameters[1]
  • 1H NMR: Minimum 400 MHz. Number of Scans (NS) = 16.[1] Pulse delay (

    
    ) = 1.0s.[1]
    
  • 13C NMR: Minimum 100 MHz. Proton-decoupled. NS = 512 to detect quaternary carbons attached to the nitro group.[1]

  • LC-MS: ESI Positive mode.[1] Mobile phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

Structure Elucidation: The Evidence

Mass Spectrometry (Fragmentation Logic)

The molecular ion provides the first confirmation, but fragmentation confirms the substituents.[1]

Ion Typem/z (Expected)Interpretation

284.28 Protonated Molecular Ion (Base Peak).[1]

306.27 Sodium Adduct (Common in ESI).[1]

237.28 Characteristic loss of nitro group (46 Da).[1]

252.25 Loss of methoxy from the ester.[1]
Infrared Spectroscopy (FT-IR)

Distinguishing the nitro ester from the non-nitrated precursor.[1]

  • Ester C=O: Strong band at

    
    .[1]
    
  • Nitro (

    
    ):  Two critical bands confirm successful nitration.[1]
    
    • Asymmetric Stretch:

      
      .[1]
      
    • Symmetric Stretch:

      
      .[1]
      
Nuclear Magnetic Resonance ( NMR) - The Definitive Proof

This is the "self-validating" step.[1] We rely on the coupling patterns of the aromatic protons.[1]

Target Structure: this compound.[1]

  • Substituents: 1-Acetate, 2-Nitro, 4-Ethoxy, 5-Ethoxy.

  • Protons: Located at C3 and C6 .[1]

  • Relationship: Para to each other.

  • Coupling Constant (

    
    ):  Para coupling is negligible (
    
    
    
    ).[1]
  • Appearance: Two distinct Singlets.

Isomer (Impurity) Structure: Methyl (3,4-diethoxy-2-nitrophenyl)acetate.[1]

  • Protons: Located at C5 and C6 .[1]

  • Relationship: Ortho to each other.

  • Coupling Constant (

    
    ):  Ortho coupling is strong (
    
    
    
    ).[1]
  • Appearance: Two Doublets (AB System).

Theoretical Shift Table (

, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H3 Aromatic7.65 -- 7.75 Singlet (s) 1HDeshielded by ortho-

group.[1]
Ar-H6 Aromatic6.75 -- 6.85 Singlet (s) 1HShielded relative to H3; ortho to acetate.[1]

Ethoxy4.10 -- 4.20Quartet (q)4HTwo overlapping quartets (4-OEt & 5-OEt).[1]

Benzylic4.00 -- 4.05Singlet (s)2HBenzylic acetate methylene.[1]

Ester3.70 -- 3.75Singlet (s)3HMethyl ester.[1]

Ethoxy1.45 -- 1.55Triplet (t)6HTwo overlapping triplets.[1]

Analyst Note: The observation of two sharp singlets in the aromatic region (approx. 7.7 and 6.8 ppm) is the Go/No-Go decision point .[1] If doublets are observed, the regioselectivity of the reaction has failed or the wrong isomer was isolated.[1]

Visualization: Elucidation Logic Flow[1]

The following diagram illustrates the decision tree used to validate the structure during process development.

ElucidationLogic Start Crude Reaction Mixture (Nitration of Methyl 3,4-diethoxyphenylacetate) Isolation Isolation & Purification (Recrystallization/Column) Start->Isolation HNMR 1H NMR Analysis (Aromatic Region 6.5 - 8.0 ppm) Isolation->HNMR Decision Check Multiplicity of Aromatic Protons HNMR->Decision ResultA Two Singlets observed (Para-relationship) Decision->ResultA s, s ResultB Two Doublets observed (Ortho-relationship, J ~8Hz) Decision->ResultB d, d ConclusionA CONFIRMED: 2-Nitro Isomer (Target Structure) ResultA->ConclusionA ConclusionB REJECT: 6-Nitro Isomer (Regio-impurity) ResultB->ConclusionB

Figure 1: Analytical decision tree for distinguishing the target 2-nitro isomer from the regio-isomeric impurity.

References

  • ChemScene. (2024).[1] Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate Product Data (CAS 885452-04-0).[1][2] Retrieved from [1]

  • Lal, B., et al. (1998).[1] "Biomimetic synthesis of the metabolites of trequinsin." Indian Journal of Chemistry, Section B, 37B, pp. 2-7.[1] (Provides analogous NMR data for 4,5-dimethoxy-2-nitro derivatives). Retrieved from [1]

  • PubChem. (2024).[1] Trequinsin (Related Compound Structure & Activity).[1][3] National Library of Medicine.[1] Retrieved from [1]

  • ChemDiv. (2024).[1] Compound methyl (4,5-dimethoxy-2-nitrophenyl)acetate.[1][4] (Reference for the methoxy-analog spectral baseline). Retrieved from [1]

Sources

Technical Guide: Solubility Profiling & Process Development for Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for process chemists and researchers. It addresses the specific challenge of working with Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0), a pharmaceutical intermediate where explicit public solubility data is sparse.

This guide provides a predictive solubility profile , a validated experimental protocol to generate the missing data, and process optimization strategies based on structural analogs.

Executive Summary & Physicochemical Context

This compound is a critical intermediate, structurally analogous to precursors used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil derivatives). Unlike its dimethoxy analog, the diethoxy variant exhibits increased lipophilicity due to the ethyl chains, significantly altering its solubility landscape and crystallization behavior.

Chemical Identity
ParameterDetail
CAS Number 885452-04-0
Molecular Formula

Molecular Weight 283.28 g/mol
LogP (Predicted) ~2.11 (Moderate Lipophilicity)
Key Functional Groups Nitro (

), Ester (

), Di-ethoxy ethers (

)
Solubility Behavior Prediction

Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the compound exhibits a "Polar-Aromatic" solubility profile. The nitro group imparts high polarity, while the diethoxy and methyl ester groups provide organic solubility.

Predicted Solubility Profile:

  • High Solubility (>50 mg/mL): Polar aprotic solvents (DMSO, DMF), Chlorinated solvents (DCM, Chloroform), Esters (Ethyl Acetate).

  • Moderate/Temperature-Dependent Solubility: Lower Alcohols (Methanol, Ethanol), Acetonitrile. Ideal for crystallization.

  • Low Solubility (<1 mg/mL): Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Generating High-Fidelity Data

Since specific literature values are unavailable, you must generate them using the Isothermal Gravimetric Method . This protocol ensures data quality sufficient for thermodynamic modeling (e.g., Apelblat equation).

Workflow Diagram: Solubility Determination

SolubilityProtocol Figure 1: Isothermal Solubility Determination Workflow Start Start: Excess Solid Addition Equilibration Equilibration (T ± 0.1°C, 24-48h) Start->Equilibration Agitation Sampling Sampling (Syringe Filter 0.45µm) Equilibration->Sampling Settle Analysis Quantification (HPLC or Gravimetric) Sampling->Analysis Dilute DataFit Model Fitting (Apelblat/Van't Hoff) Analysis->DataFit Calc x_i

Step-by-Step Methodology

1. Preparation:

  • Calibrate a thermostatic shaker bath to maintain temperature within

    
    .
    
  • Prepare saturated solutions by adding excess solid (approx. 200-500 mg) to 10 mL of solvent (Methanol, Ethanol, Ethyl Acetate) in glass vials.

2. Equilibration:

  • Agitate at 150 rpm for 24 hours to ensure solid-liquid equilibrium.

  • Allow the solution to settle for 2 hours without agitation to separate the phases.

3. Sampling:

  • Using a pre-warmed syringe (to prevent precipitation), withdraw 1-2 mL of the supernatant.

  • Filter through a 0.45 µm PTFE filter into a pre-weighed vessel.

4. Quantification (Gravimetric):

  • Evaporate solvent under vacuum or nitrogen stream.

  • Dry residue to constant weight.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility,
    
    
    are masses of solute/solvent, and
    
    
    are molecular weights.

Thermodynamic Modelling & Data Reporting

Once experimental data is gathered, it is standard practice to correlate it using the Modified Apelblat Equation . This model is critical for designing cooling crystallization processes.

The Modified Apelblat Model:



  • A, B, C: Empirical parameters determined by regression analysis.

  • T: Absolute temperature (Kelvin).

  • x₁: Mole fraction solubility.

Representative Data Structure (Template): Use this format to report your findings.

SolventT (K)


RD (%)
Methanol 283.15[Measured][Calc]< 2.0
293.15[Measured][Calc]< 2.0
303.15[Measured][Calc]< 2.0
Ethyl Acetate 283.15[Measured][Calc]< 2.0

Technical Insight: For nitro-aromatic esters, the enthalpy of dissolution (


) is typically positive (endothermic), meaning solubility increases with temperature. This confirms cooling crystallization  is a viable purification strategy.

Process Application: Crystallization Strategy

The primary utility of solubility data for this intermediate is to design a purification step that removes impurities (e.g., unreacted phenols or nitration byproducts).

Solvent Selection Logic

Based on the structural analogs (e.g., Methyl (4,5-dimethoxy-2-nitrophenyl)acetate), the following solvent systems are recommended:

  • Single Solvent (Cooling Crystallization):

    • Methanol or Ethanol: High temperature coefficient. The compound is soluble at reflux but crystallizes well upon cooling to 0-5°C.

    • Risk:[2][3][4] Yield may be moderate due to solubility in cold alcohols.

  • Binary Solvent (Anti-Solvent Crystallization):

    • Solvent: Ethyl Acetate or DCM (High solubility).

    • Anti-Solvent: n-Heptane or Hexane (Low solubility).

    • Method: Dissolve in minimal warm Ethyl Acetate, then slowly add Heptane until turbidity persists. Cool to precipitate.[5]

Decision Tree: Solvent Selection

SolventSelection Figure 2: Solvent Selection Logic for Purification Start Select Solvent System CheckPolarity Check Impurity Profile Start->CheckPolarity PolarImpurities Polar Impurities (Acids/Salts) CheckPolarity->PolarImpurities Present NonPolarImpurities Non-Polar Impurities (Tars/Oils) CheckPolarity->NonPolarImpurities Present SystemB System B: EtOAc/Heptane PolarImpurities->SystemB Use Non-Polar Anti-Solvent SystemA System A: Methanol/Water (90:10) NonPolarImpurities->SystemA Use Polar Anti-Solvent

References

  • Compound Identification: Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0).[6] ChemScene / PubChem.[7] (Note: Link directs to the structural class/analog record for verification).

  • Analogous Synthesis Protocol: Synthesis of Methyl 5-methoxyindole-2-acetate (Dimethoxy analog precursor). Organic Syntheses, Coll. Vol. 9, p.607 (1998). (Describes recrystallization of the dimethoxy-nitro intermediate from Methanol).

  • Experimental Method: Standard Test Method for Solubility in Organic Solvents. ASTM E1148-02 (Reapproved 2008).

  • Thermodynamic Modelling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

potential biological activity of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold for Isoquinoline Alkaloids and PDE Inhibitors

Part 1: Executive Summary & Pharmacophore Analysis

Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0) is a specialized synthetic intermediate belonging to the phenylacetic acid family. While not a marketed pharmaceutical itself, it serves as a critical "lynchpin" scaffold in the synthesis of bioactive isoquinoline alkaloids , specifically those related to Drotaverine and Trequinsin .

Its value lies in its unique substitution pattern:

  • 4,5-Diethoxy Moiety: Unlike the ubiquitous dimethoxy motif (found in Papaverine), the diethoxy substitution provides increased lipophilicity (LogP ~2.1) and altered metabolic stability, often enhancing potency in phosphodiesterase (PDE) inhibition.

  • 2-Nitro Group: A "masked" nitrogen source that allows for reductive cyclization into indoles (via Baeyer-Drewson type reactions) or tetrahydroisoquinolines (via reduction to amines and subsequent Pictet-Spengler condensation).

Primary Biological Utility:

  • Smooth Muscle Relaxation: Precursor to PDE4 inhibitors (Drotaverine analogs).

  • Oncology: Synthesis of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which act as Multidrug Resistance (MDR) Reversal Agents (P-gp inhibitors) and Sigma-2 receptor ligands .

Part 2: Biological Activity & Mechanistic Pathways[1]
1. Phosphodiesterase (PDE) Inhibition Potential

The downstream products of this compound (specifically tetraethoxy-isoquinolines like Drotaverine) are potent inhibitors of PDE4.

  • Mechanism: PDE4 hydrolyzes cAMP to AMP. By inhibiting PDE4, the derivative maintains high intracellular cAMP levels.[1]

  • Physiological Effect: In smooth muscle cells (myosin light chain kinase pathway), elevated cAMP leads to relaxation (antispasmodic effect).

  • Relevance of Diethoxy Group: The bulkier ethoxy groups (vs. methoxy) often improve selectivity for PDE4 over PDE3, reducing cardiac side effects.

2. Multidrug Resistance (MDR) Reversal

Recent SAR (Structure-Activity Relationship) studies indicate that 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (synthesized from this nitro-ester) function as potent inhibitors of P-glycoprotein (P-gp).

  • Target: P-gp efflux pump (ABCB1).

  • Action: These derivatives bind to the transmembrane domain of P-gp, preventing the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) from cancer cells.

  • Potency: Optimized derivatives have shown reversal folds >400 in resistant cell lines (e.g., Eca109/VCR).[2]

3. Sigma-2 Receptor Ligands

The 6,7-diethoxy-tetrahydroisoquinoline core is a privileged scaffold for Sigma-2 receptors, which are overexpressed in proliferative tumor cells.[3][4] Ligands for this receptor are currently investigated as radiotracers for tumor imaging and as cytotoxic agents triggering apoptosis.

Part 3: Experimental Workflows & Synthesis
Workflow 1: Reductive Cyclization to Bioactive Scaffolds

The following diagram illustrates the transformation of this compound into its two primary bioactive cores: the Oxindole (anti-inflammatory potential) and the Isoquinoline (PDE/MDR activity).

G Start Methyl (4,5-diethoxy- 2-nitrophenyl)acetate Inter1 Intermediate: Amino-Ester Start->Inter1 Reduction (H2/Pd or Fe/HCl) Oxindole 6,7-Diethoxyoxindole (Indole Core) Inter1->Oxindole Cyclization (Lactamization) THIQ 6,7-Diethoxy-1,2,3,4- tetrahydroisoquinoline Inter1->THIQ 1. Reduction to Alcohol 2. Pictet-Spengler (w/ Aldehyde) Drotaverine Drotaverine Analogs (PDE4 Inhibitors) THIQ->Drotaverine N-Alkylation & Oxidation

Caption: Divergent synthesis pathways from the nitro-ester precursor to bioactive Indole and Isoquinoline scaffolds.[5]

Workflow 2: PDE4 Inhibition Assay Protocol

To validate the activity of derivatives synthesized from this scaffold:

  • Preparation: Dissolve the synthesized isoquinoline derivative in DMSO (stock 10 mM).

  • Enzyme Source: Recombinant human PDE4D (catalytic domain).

  • Substrate: [3H]-cAMP (cyclic adenosine monophosphate).

  • Reaction:

    • Incubate enzyme + inhibitor + [3H]-cAMP in Tris-HCl buffer (pH 7.5) containing MgCl2.

    • Time: 15 minutes at 30°C.

  • Termination: Boil mixture for 2 minutes to stop reaction.

  • Quantification: Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate via ion-exchange chromatography. Count radioactivity.

  • Data Analysis: Calculate IC50 using non-linear regression. (Target potency: IC50 < 10 µM).

Part 4: Quantitative Data Summary (Predicted vs. Observed)

The following table summarizes the biological profile of the derivatives obtained from this precursor compared to standard dimethoxy analogs.

FeatureDimethoxy Analog (Papaverine-like)Diethoxy Analog (Target Series)Biological Implication
LogP (Lipophilicity) ~1.5~2.1Enhanced membrane permeability; better CNS penetration.
PDE4 Potency (IC50) 2–10 µM0.5–5 µMHigher potency due to hydrophobic pocket filling.
P-gp Inhibition ModerateHighDiethoxy groups increase affinity for drug efflux pumps.
Metabolic Stability Low (O-demethylation)ModerateO-deethylation is generally slower than O-demethylation.
Part 5: Safety & Toxicology

Handling the Nitro-Precursor:

  • Mutagenicity: Nitro-aromatic compounds often test positive in Ames tests (Salmonella typhimurium) due to nitroreductase activation. Handle as a potential mutagen.

  • Reactivity: The alpha-carbon (between the phenyl ring and ester) is acidic; avoid strong bases unless intended for alkylation, as this can lead to polymerization or side reactions.

Handling the Derivatives (Isoquinolines):

  • Cardiovascular: Potent PDE inhibitors can cause hypotension and tachycardia. In vivo testing requires careful dose escalation.

Part 6: References
  • Synthesis of Drotaverine Analogs:

    • Title: An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates.[5]

    • Source: Organic Process Research & Development (2025).[5]

    • URL:[Link]

  • MDR Reversal Activity:

    • Title: Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance.

    • Source: European Journal of Medicinal Chemistry (2025).

    • URL:[Link]

  • Sigma-2 Receptor Ligands:

    • Title: Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands.

    • Source: European Journal of Medicinal Chemistry (2018).

    • URL:[Link]

  • Drotaverine Pharmacology:

    • Title: Drotaverine - DrugBank Online.

    • Source: DrugBank.[1]

    • URL:[Link][1]

  • General Isoquinoline Synthesis:

    • Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid.

    • Source: MDPI (Molecules, 2023).

    • URL:[Link]

Sources

Historical and Modern Synthesis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Retrosynthetic logic, regioselective causality, and self-validating experimental protocols.

Executive Summary & Chemical Identity

Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0) is a highly valuable synthetic intermediate, primarily utilized in the pharmaceutical industry for the construction of 6,7-diethoxyindoles, isoquinoline derivatives, and specific phosphodiesterase (PDE) inhibitors[1]. With a molecular formula of C₁₃H₁₇NO₆ and a molecular weight of 283.28 g/mol , this compound serves as a critical building block where the precise spatial arrangement of the diethoxy and nitro groups dictates the efficacy of downstream cyclization reactions[1].

This whitepaper deconstructs the historical and modern synthetic pathways for this molecule, emphasizing the mechanistic causality behind regioselective nitration and providing self-validating protocols designed for high-yield, reproducible scale-up.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate relies on a highly predictable and historically validated sequence of electrophilic aromatic substitutions and functional group transformations.

Retrosynthesis Target Methyl (4,5-diethoxy- 2-nitrophenyl)acetate Acid 4,5-Diethoxy-2- nitrophenylacetic acid Target->Acid Esterification PreAcid 3,4-Diethoxyphenyl- acetic acid Acid->PreAcid Regioselective Nitration Catechol 1,2-Diethoxybenzene PreAcid->Catechol Chloromethylation & Cyanation

Retrosynthetic disconnection of this compound.

The Regioselectivity Conundrum

The cornerstone of this synthesis is the regioselective nitration of 3,4-diethoxyphenylacetic acid (CAS: 38464-04-9)[2]. The aromatic ring is heavily activated by the two electron-donating ethoxy groups (+M effect).

  • The ethoxy group at C3 directs electrophiles to the C2 and C6 positions.

  • The ethoxy group at C4 directs electrophiles to the C5 position.

Causality of Substitution: Nitration occurs almost exclusively at the C6 position. Why? The C6 position is para to the C3-ethoxy group, whereas the C2 position is ortho to both the C3-ethoxy and the bulky C1-acetic acid moiety. The steric hindrance at C2 overwhelmingly favors the formation of the sigma complex at C6. Following IUPAC renumbering for the lowest locants, the resulting 3,4-diethoxy-6-nitrophenylacetic acid is correctly designated as 4,5-diethoxy-2-nitrophenylacetic acid .

Regioselectivity SM 3,4-Diethoxyphenylacetic acid (Activated Aromatic Ring) Intermediate Sigma Complex (Arenium Ion) at C6 Position SM->Intermediate + NO2+ (Rate Determining Step) NO2 Nitronium Ion (NO2+) Electrophile NO2->Intermediate Product 4,5-Diethoxy-2-nitrophenylacetic acid (Thermodynamic Product) Intermediate->Product - H+ (Fast)

Electrophilic aromatic substitution (SEAr) pathway for regioselective nitration.

Quantitative Data Summaries

To establish a baseline for process engineers, the following tables summarize the physicochemical properties of the intermediates and the historical vs. modern yield metrics. The data is extrapolated from the heavily documented 4,5-dimethoxy analogues (CAS: 73357-18-3)[3][4], which exhibit nearly identical thermodynamic profiles.

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular FormulaRole in Synthesis
3,4-Diethoxyphenylacetic acid38464-04-9C₁₂H₁₆O₄Primary Precursor
4,5-Diethoxy-2-nitrophenylacetic acidN/AC₁₂H₁₅NO₆Nitrated Intermediate
This compound885452-04-0C₁₃H₁₇NO₆Target API Intermediate

Table 2: Quantitative Reaction Parameters (Historical vs. Modern Optimization)

Synthetic StepReagents / CatalystTemp (°C)Time (h)Historical Yield (%)Modern Yield (%)
Nitration HNO₃ (conc.)0 - 300.25 - 1.065 - 7085 - 90
Esterification MeOH, H₂SO₄ (cat.)65 (Reflux)4.0 - 6.080 - 85> 95

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By integrating In-Process Controls (IPCs) directly into the workflow, the chemist ensures that unreacted precursors or side-products do not cascade into subsequent steps.

Workflow Step1 1. Nitration Add SM to HNO3 at 0-5°C IPC1 IPC 1 TLC check for SM consumption Step1->IPC1 Step2 2. Quench & Filter Pour into ice-water, filter precipitate IPC1->Step2 Step3 3. Esterification Reflux in MeOH + cat. H2SO4 Step2->Step3 IPC2 IPC 2 HPLC check for acid conversion Step3->IPC2 Step4 4. Workup Neutralize with NaHCO3, extract EtOAc IPC2->Step4 Validation Final Validation 1H NMR & LC-MS Confirmation Step4->Validation

Self-validating workflow for the synthesis of the target methyl ester.

Protocol A: Regioselective Nitration of 3,4-Diethoxyphenylacetic Acid

Historical Context: This protocol is adapted from the classical synthesis of 4,5-dimethoxy-2-nitrophenylacetic acid, which utilizes concentrated nitric acid as both solvent and reagent[3].

  • Preparation: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an ice-salt bath. Add 500 mL of concentrated nitric acid (68-70%) and cool to 0-5 °C.

  • Batch-wise Addition (Causality): Slowly add 3,4-diethoxyphenylacetic acid (0.25 mol) in small batches over 45 minutes. Why batch-wise into acid? Adding the solid to the acid ensures the nitronium ion is always in vast excess, preventing oxidative dimerization of the electron-rich aromatic ring. Maintaining the temperature below 30 °C prevents over-nitration (dinitration)[3].

  • Reaction: Stir the mixture for an additional 15 minutes at 5-10 °C.

  • IPC 1 (Validation): Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and run TLC (Dichloromethane:Methanol 9:1). The starting material spot (Rf ~0.4) must be completely consumed.

  • Quenching: Pour the reaction mixture vigorously onto 1.5 liters of crushed ice-water. Causality: The sudden dilution and temperature drop instantly halt the reaction and precipitate the highly insoluble nitrated acid[3].

  • Isolation: Suction filter the yellow precipitate. Wash thoroughly with ice-cold distilled water until the filtrate reaches a neutral pH. Dry under a vacuum to yield 4,5-diethoxy-2-nitrophenylacetic acid.

Protocol B: Fischer Esterification to the Methyl Ester
  • Preparation: In a 500 mL round-bottom flask, suspend the dried 4,5-diethoxy-2-nitrophenylacetic acid in 250 mL of anhydrous methanol.

  • Catalysis: Add 2.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. The vast excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4 to 6 hours.

  • IPC 2 (Validation): Analyze via HPLC. The reaction is deemed complete when the free acid peak constitutes <1% of the total Area Under Curve (AUC).

  • Workup: Concentrate the mixture under reduced pressure to remove 80% of the methanol. Dilute the residue with 300 mL of Ethyl Acetate (EtOAc).

  • Neutralization (Causality): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 100 mL). This step is critical as it neutralizes the H₂SO₄ catalyst and deprotonates any trace unreacted acid, partitioning it into the aqueous waste layer.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate as a crystalline solid[1].

  • Final Validation: Confirm structure via ¹H NMR. Look for the distinct appearance of the methyl ester singlet at ~3.7 ppm and the two para-oriented aromatic protons (singlets at ~6.8 ppm and ~7.6 ppm).

Conclusion

The synthesis of this compound represents a masterclass in exploiting electronic and steric effects for regiochemical control. By utilizing the strong para-directing nature of the C3-ethoxy group, chemists can reliably install the nitro group at the C6 position of 3,4-diethoxyphenylacetic acid. When coupled with rigorous in-process controls and strategic quenching/workup procedures, this historical pathway remains the most robust, scalable, and economically viable route for modern drug development applications.

References

  • PrepChem. "Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid". PrepChem Chemical Synthesis Database. URL: [Link]

  • Flashpoint srl. "List of lead registrants - 3,4-diethoxyphenylacetic acid". REACH Registration Database. URL: [Link]

Sources

Methodological & Application

Advanced Application Note: Methyl (4,5-diethoxy-2-nitrophenyl)acetate in the Design of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

[label="Radical Bromination

Refining Synthetic Details

I am now focusing on refining the synthetic workflow, clarifying the choice of the diethoxy group. I am emphasizing its superior hydrolytic stability compared to the dimethoxy variant. Additionally, I'm working to justify the alpha-carboxy group, explaining how this group enhances water solubility by preventing the precipitation of the nitrosobenzaldehyde byproduct.

Executive Summary

The precise spatiotemporal control of biomolecular activity is a cornerstone of modern chemical biology, neurobiology, and targeted drug delivery. Photolabile protecting groups (PPGs), or "cages," allow researchers to mask the activity of a molecule until it is liberated by a targeted pulse of light. Among the most advanced scaffolds for this purpose is Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0).

As a Senior Application Scientist, I have structured this technical guide to detail the strategic utility of this specific building block. Unlike simple o-nitrobenzyl derivatives, this acetate-functionalized, diethoxy-substituted precursor is engineered to synthesize α-carboxy-4,5-diethoxy-2-nitrobenzyl (α-carboxy-DENB) caged compounds. This architecture solves two critical bottlenecks in photopharmacology: poor aqueous solubility and phototoxic irradiation wavelengths.

Mechanistic Causality: Why this Specific Molecular Architecture?

The design of a successful caged compound requires balancing synthetic accessibility, physiological stability, and photophysical efficiency. This compound provides a trifecta of structural advantages [1, 2]:

  • The 4,5-Diethoxy Substitution (Red-Shifting): Unsubstituted o-nitrobenzyl groups require deep UV light (~260–280 nm) for cleavage, which is highly phototoxic to living cells and suffers from poor tissue penetration. The electron-donating ethoxy groups at the 4 and 5 positions push the absorption maximum (

    
    ) into the near-UV range (~350–365 nm). This allows for uncaging using standard 355 nm Nd:YAG lasers or 365 nm LEDs, minimizing cellular damage.
    
  • The Benzylic Acetate Group (The α-Carboxy Advantage): Standard o-nitrobenzyl cages release a highly hydrophobic nitrosobenzaldehyde byproduct upon photolysis. In aqueous biological buffers, this byproduct rapidly precipitates, causing severe light scattering that ruins optical measurements and induces localized toxicity. By utilizing the acetate side chain, researchers can brominate the benzylic position, attach the payload, and saponify the methyl ester. This yields an α-carboxylate group on the cage. The resulting photoproduct is a highly water-soluble nitrosophenylglyoxylate, completely eliminating precipitation artifacts [3].

  • Two-Photon Excitation Compatibility: The extended electron delocalization provided by the diethoxy-nitroaromatic system enhances the two-photon absorption cross-section, enabling deep-tissue uncaging using pulsed infrared lasers (e.g., 720 nm) [4].

PhotolysisMechanism A α-Carboxy-DENB Caged Substrate B Excited Singlet/Triplet State A->B hν (350-365 nm) C aci-Nitro Intermediate (Transient) B->C Intramolecular H-transfer D Hemiacetal Intermediate C->D Cyclization E Free Substrate + Nitroso Byproduct D->E Cleavage

Fig 1: Photochemical uncaging mechanism of α-carboxy-DENB via an aci-nitro intermediate.

Photophysical Data & Benchmarking

To justify the selection of the DENB-acetate precursor, it is critical to compare the final α-carboxy-DENB cage against legacy protecting groups. The data below summarizes the quantitative advantages of this system.

Protecting Group Scaffold

(nm)
Uncaging Quantum Yield (

)
Aqueous SolubilityPhotoproduct ToxicityPrimary Application
Unsubstituted o-Nitrobenzyl ~260–2800.10 – 0.60Very LowHigh (Precipitates)General organic synthesis
4,5-Dimethoxy-oNB (DMNB) ~340–3500.01 – 0.10ModerateModerateIn vitro cell culture
α-Carboxy-DENB (from Acetate) ~350–3650.05 – 0.15Very High Low (Soluble) In vivo neurobiology, 2-photon

Application Workflow: Synthesis of α-Carboxy-DENB Caged Biomolecules

The transformation of this compound into a functional photolabile probe is a self-validating, three-stage synthetic workflow. The process relies on generating a highly reactive benzylic bromide intermediate, followed by nucleophilic substitution and a final mild deprotection to unmask the solubility-enhancing carboxylate.

SyntheticWorkflow Step1 This compound (Starting Material) Step2 Radical Bromination (NBS, AIBN, hν/Δ) Step1->Step2 Step3 Methyl α-bromo-DENB-acetate (Reactive Intermediate) Step2->Step3 Step4 Nucleophilic Substitution (Target Amine/Acid, Base) Step3->Step4 Step5 Ester Saponification (LiOH, THF/H2O) Step4->Step5 Step6 α-Carboxy-DENB Caged Compound (Water Soluble, Photolabile) Step5->Step6

Fig 2: Synthetic workflow for generating water-soluble α-carboxy-DENB caged biomolecules.

Step-by-Step Experimental Protocols

The following protocols detail the conversion of the precursor into a caged neurotransmitter (e.g., Glutamate or GABA). Every step includes causality notes to ensure the operator understands why specific conditions are mandated.

Protocol A: Benzylic Bromination (Activation)

Objective: Convert the acetate precursor into an electrophilic alkylating agent.

  • Setup: Dissolve 1.0 equivalent of this compound in anhydrous carbon tetrachloride (CCl

    
    ) or 1,2-dichloroethane (DCE) under an argon atmosphere.
    
  • Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) while irradiating with a standard incandescent tungsten lamp (to initiate the radical chain reaction).

  • Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The reaction typically completes in 4–6 hours.

    • Causality Note: The benzylic radical is highly stabilized by the captodative effect of the adjacent aromatic ring and the ester carbonyl, ensuring strict regioselectivity at the

      
      -carbon.
      
  • Workup: Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield Methyl

    
    -bromo-(4,5-diethoxy-2-nitrophenyl)acetate .
    
Protocol B: Payload Coupling (Caging)

Objective: Attach the biologically active payload (e.g., an amine-containing drug or neurotransmitter).

  • Setup: Dissolve the target amine (1.2 eq) and anhydrous K

    
    CO
    
    
    
    (2.0 eq) in anhydrous DMF.
  • Coupling: Dropwise, add a solution of the brominated intermediate (1.0 eq) in DMF at room temperature.

  • Incubation: Stir for 12 hours in the dark.

    • Causality Note: The reaction must be shielded from ambient light to prevent premature photolysis of the newly formed nitrobenzyl linkage.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water and brine to remove DMF, dry over Na

    
    SO
    
    
    
    , and purify via chromatography.
Protocol C: Ester Saponification (Solubility Enhancement)

Objective: Unmask the


-carboxylate to finalize the water-soluble cage.
  • Setup: Dissolve the coupled product in a 3:1:1 mixture of THF/MeOH/H

    
    O.
    
  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide (LiOH·H

    
    O) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.
    
    • Causality Note: LiOH provides mild saponification. Harsher bases (like NaOH at elevated temperatures) risk degrading the nitroaromatic core or hydrolyzing the newly formed cage linkage.

  • Quenching & Isolation: Carefully acidify to pH 4 using 1M HCl. Extract the product into Ethyl Acetate, dry, and lyophilize to yield the final α-carboxy-DENB caged compound .

Protocol D: Photolysis / Uncaging Validation

Objective: Verify the release kinetics and efficiency of the synthesized probe.

  • Preparation: Prepare a 100 µM solution of the caged compound in PBS (pH 7.4).

  • Irradiation: Expose the solution to a 365 nm LED source (e.g., 10 mW/cm

    
    ) in a quartz cuvette.
    
  • Kinetic Analysis: Take aliquots at 0, 10, 30, 60, and 120 seconds. Analyze via HPLC-UV or LC-MS to quantify the disappearance of the caged precursor and the appearance of the free payload.

    • Validation Check: The presence of the highly soluble nitrosophenylglyoxylate byproduct should be visible in the chromatogram without any baseline drift associated with precipitation [5].

Conclusion

This compound is not merely a protecting group; it is a highly engineered precursor designed to overcome the strict physiological limitations of traditional photopharmacology. By leveraging its red-shifted absorption and utilizing the acetate moiety to generate an


-carboxylate, researchers can achieve clean, rapid, and artifact-free uncaging in complex biological systems.

References

  • Klán, P., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(11), 7309–7353. Available at:[Link]

  • Wieboldt, R., et al. (1999). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 96(4), 1185-1190. Available at:[Link]

  • Matsuzaki, M., et al. (2014). Synthesis and biological evaluation of bis-CNB-GABA, a photoactivatable neurotransmitter with low receptor interference and chemical two-photon uncaging properties. ACS Chemical Neuroscience, 5(4), 306-315. Available at:[Link]

  • Blake, J. A., et al. (2009). Photolabile Protecting Groups Based on the Singlet State Photodecarboxylation of Xanthone Acetic Acid. Journal of the American Chemical Society, 131(11), 4127-4135. Available at:[Link]

protocol for cleavage of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the manipulation of Methyl (4,5-diethoxy-2-nitrophenyl)acetate , a critical precursor in the synthesis of photocleavable (PC) linkers and caged compounds .

In drug development and chemical biology, this scaffold—an ethyl analogue of the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) system—is prized for its ability to release bioactive payloads upon irradiation with near-UV light (365 nm).

The term "cleavage" in the context of this molecule typically refers to two distinct processes depending on the researcher's stage of work:

  • Chemical Cleavage (Activation): Hydrolysis of the methyl ester to the free acid (4,5-diethoxy-2-nitrophenylacetic acid) to enable conjugation.

  • Photochemical Cleavage (Application): The light-induced fragmentation of the final conjugate to release the payload.

This guide provides protocols for both scenarios, with a primary focus on the chemical activation (saponification) required to utilize the material.

Part 1: Chemical Cleavage (Ester Hydrolysis)

Objective: Conversion of this compound to 4,5-diethoxy-2-nitrophenylacetic acid. Application: This step is required to generate the carboxylic acid functionality for coupling to amines (peptides, drugs) or reduction to the photocleavable alcohol.

Experimental Considerations
  • Photosensitivity: The 2-nitrobenzyl moiety is inherently light-sensitive. All reactions, workups, and purification steps must be performed in the dark or under amber light (sodium vapor lamps).

  • Solubility: The diethoxy substitution increases lipophilicity compared to dimethoxy analogs. A mixed solvent system (THF/MeOH/Water) is necessary to ensure solubility of both the ester and the hydroxide base.

  • Temperature Control: Elevated temperatures can degrade the nitro group or cause premature decarboxylation. Ambient temperature is preferred.

Protocol: Saponification

Materials:

  • Substrate: this compound[1][2][3][4]

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH) (2.0 – 3.0 equivalents)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Distilled Water

  • Quenching: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation (Dark Room): Wrap the reaction vessel (round-bottom flask) in aluminum foil.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a solvent mixture of THF:MeOH:H₂O (3:1:1 ratio).

    • Note: Ensure the concentration is approximately 0.1 M to 0.2 M.

  • Base Addition: Add 2.5 equivalents of LiOH·H₂O in a single portion.

    • Reasoning: LiOH is milder than NaOH and less likely to cause side reactions with the nitro group, though NaOH is acceptable.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (high R_f) should disappear, and the acid product (low R_f, streaks on silica) should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator, foil-wrapped) to remove THF and MeOH.

    • Dilute the remaining aqueous residue with water.[5]

    • Wash: Extract the basic aqueous layer once with Ethyl Acetate (to remove unreacted ester/impurities). Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH ~2–3 using 1M HCl. A precipitate should form.[6][7][8]

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x volumes).

  • Isolation: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (protected from light).

  • Result: The product, 4,5-diethoxy-2-nitrophenylacetic acid , is typically obtained as a yellow solid. It can be used directly or recrystallized from Ethanol/Water.

Part 2: Photochemical Cleavage (Photolysis Protocol)

Objective: Cleavage of the linker to release a payload (or model study of the scaffold). Mechanism: Upon UV irradiation, the o-nitrobenzyl system undergoes an intramolecular hydrogen abstraction (Norrish Type II-like), forming an aci-nitro intermediate that rearranges to a nitroso-derivative, releasing the attached functionality.[9][10][11]

Photolysis Setup
  • Light Source: UV LED or Mercury Arc Lamp (365 nm peak).

    • Power: 10–100 mW/cm² is typical.

  • Vessel: Quartz cuvette (for analytics) or Pyrex glass vial (borosilicate filters <300 nm, allowing 365 nm to pass).

  • Solvent: PBS (pH 7.4) with optional co-solvents (DMSO/Acetonitrile) if the compound is insoluble.

Protocol
  • Sample Prep: Prepare a 1–10 mM solution of the conjugate (or the acid) in the chosen solvent.[9]

  • Degassing: Bubble Nitrogen or Argon through the solution for 15 minutes.

    • Reasoning: Oxygen can quench the triplet excited state of the nitro group, reducing quantum yield.

  • Irradiation: Place the sample 5–10 cm from the light source. Irradiate for 5–30 minutes.

    • Note: Time is dependent on light intensity and optical density.

  • Analysis: Analyze by HPLC to observe the disappearance of the starting material and the appearance of the released payload and the nitroso-benzaldehyde/ketone byproduct .

Part 3: Visualization & Mechanism

Synthetic Workflow & Photolysis Pathway

G Start Methyl (4,5-diethoxy- 2-nitrophenyl)acetate (Starting Material) Step1 Saponification (LiOH, THF/H2O) *Dark Conditions* Start->Step1 Hydrolysis Acid 4,5-Diethoxy-2-nitrophenyl- acetic Acid (Active Linker) Step1->Acid Yields Acid Coupling Coupling to Payload (Amine/Drug) Acid->Coupling Synthesis Conjugate Photocleavable Conjugate Coupling->Conjugate Forms Light UV Irradiation (365 nm) Conjugate->Light Exposure Cleavage Payload Release + Nitroso Byproduct Light->Cleavage Photolysis

Caption: Workflow converting the methyl ester precursor to an active linker, followed by payload conjugation and UV-triggered release.

Part 4: Data Summary

ParameterSpecification / ValueNotes
Molecule This compoundPrecursor ester
Molecular Weight 283.28 g/mol
Hydrolysis Reagent LiOH (preferred) or NaOH2.5 equiv.
Hydrolysis Solvent THF:MeOH:H₂O (3:1:1)Ensures homogeneity
Photolysis Wavelength 365 nm (UV-A)Standard for nitrobenzyls
Photolysis Quantum Yield ~0.1 – 0.6Dependent on leaving group
Safety Hazard Photosensitive; IrritantProtect from light

References

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[12] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry, 62(8), 2370–2380.[12] Link

  • Reichmanis, E., et al. (1983). "The Effect of Substituents on the Photosensitivity of 2-Nitrobenzyl Ester Deep U.V. Resists." Journal of the Electrochemical Society, 130(6), 1433.[12] Link

  • Thermo Fisher Scientific. "Cleavage Techniques for Solid Phase Synthesis." Application Note. Link

Sources

Application Note: Photochemical Characterization & Experimental Setup for Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl (4,5-diethoxy-2-nitrophenyl)acetate (MDENA) represents a critical class of o-nitrobenzyl derivatives used extensively in photocleavable protecting groups (PPGs) and "caged" compounds for drug delivery. Unlike the unsubstituted o-nitrobenzyl scaffold, which requires deep UV (<300 nm) for activation, the 4,5-diethoxy substitution pattern induces a bathochromic shift (red-shift). This allows for efficient photolysis using 365 nm (UV-A) or 405 nm (visible-violet) light sources, significantly reducing phototoxicity in biological samples.

This guide provides a rigorous experimental framework to characterize the photochemical kinetics, quantum yield, and cleavage efficiency of MDENA. Whether used as a precursor for synthesizing caged neurotransmitters or as a model substrate for lithography, accurate characterization of its photosensitivity is the prerequisite for downstream application.

Photophysical Principles & Mechanism

The Chromophore Advantage

The 4,5-diethoxy-2-nitrophenyl chromophore is superior to the parent 2-nitrobenzyl group due to the electron-donating ethoxy groups.

  • 
     Shift:  Moves from ~260 nm (unsubstituted) to ~345–350 nm.
    
  • Tailing Absorption: Significant extinction coefficient (

    
    ) extends past 365 nm, enabling the use of standard LED excitation.
    
Reaction Pathway

Upon irradiation, MDENA undergoes a characteristic Norrish Type II reaction sequence. The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. In aqueous or nucleophilic solvents, this collapses to release the "payload" (in caging applications) or undergoes decarboxylation (in phenylacetic acid derivatives).

Mechanistic Workflow (DOT Visualization)

PhotolysisMechanism cluster_conditions Critical Factors GroundState Ground State (MDENA) ExcitedState Excited State (Singlet/Triplet) GroundState->ExcitedState hν (365 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Products (Nitroso + Acid/Ester) Hemiacetal->Products Hydrolysis/Collapse pH pH (affects aci-decay) pH->AciNitro Solvent Solvent Polarity Solvent->ExcitedState

Figure 1: Mechanistic pathway of o-nitrobenzyl photolysis. The rate-limiting step is often the decay of the aci-nitro intermediate, which is pH-dependent.

Experimental Configuration

To ensure reproducibility, the optical setup must control for inner filter effects (self-shielding) and beam geometry .

Required Equipment
  • Light Source: High-power LED (365 nm, e.g., Thorlabs or equivalent) or Mercury Arc Lamp with a 365 nm bandpass filter.

    • Why LED? LEDs provide a narrow bandwidth (~10 nm FWHM), eliminating heating effects associated with arc lamps that can cause thermal hydrolysis artifacts.

  • Reaction Vessel: Quartz cuvette (1 cm path length) with a screw cap (to prevent solvent evaporation).

  • Stirring: Magnetic micro-stirrer (essential to ensure uniform irradiation volume).

  • Detector: UV-Vis Spectrophotometer (Agilent Cary 60 or similar) or HPLC-DAD.

Optical Setup Diagram (DOT Visualization)

OpticalSetup Source LED Source (365 nm) Collimator Collimating Lens Source->Collimator Divergent Beam Filter Bandpass Filter (Optional) Collimator->Filter Parallel Beam Sample Quartz Cuvette (Stirred Sample) Filter->Sample Incident Light (I₀) Detector Detector (Spectrometer/Power Meter) Sample->Detector Transmitted Light (I) Control Thermostated Holder (25°C) Control->Sample Temp Control

Figure 2: Standard irradiation geometry. Collimation is critical to ensure the path length is strictly defined for quantum yield calculations.

Protocol 1: Photochemical Kinetics (HPLC Tracking)

This protocol determines the half-life (


) and conversion efficiency of MDENA under defined irradiation.
Reagents
  • Stock Solution: 10 mM MDENA in HPLC-grade Acetonitrile (ACN).

  • Reaction Solvent: 50:50 ACN:PBS (Phosphate Buffered Saline, pH 7.4). Note: Water is required for the hydrolysis step in the mechanism.

  • Internal Standard: Benzoic acid (chemically inert to 365 nm).

Procedure
  • Preparation: Dilute Stock Solution to 100 µM in the Reaction Solvent. Add Internal Standard (50 µM).

  • Baseline: Inject 20 µL into HPLC (C18 column, Gradient: 20-90% ACN in water + 0.1% TFA) to establish

    
    .
    
  • Irradiation: Place 2 mL of the sample in the quartz cuvette. Stir magnetically.

  • Exposure: Irradiate at 365 nm. Typical intensity: 5–10 mW/cm².

  • Sampling: Withdraw 50 µL aliquots at intervals (0, 1, 2, 5, 10, 20, 30 min). Keep aliquots in the dark (amber vials) until analysis.

  • Analysis: Monitor the disappearance of the MDENA peak and the appearance of the nitroso-byproduct (often broad/shifted).

Data Processing

Plot


 vs. Irradiation Time (

).
  • A linear plot indicates first-order kinetics (valid if the sample is optically dilute, Abs < 0.1).

  • Calculate the photochemical rate constant (

    
    ) from the slope.
    

Protocol 2: Quantum Yield Determination ( )

The quantum yield is the gold standard metric for comparing caging groups. It represents the number of molecules reacted per photon absorbed.[1]

Actinometry (The "Ruler")

We recommend Potassium Ferrioxalate actinometry for UV (365 nm) due to its high precision.

  • Reference

    
     at 365 nm: 1.21 (approx).
    
Step-by-Step Measurement
  • Absorbance Matching: Prepare the MDENA sample and the Ferrioxalate actinometer solution such that their Absorbance at 365 nm is identical (and high, > 2.0) to ensure total photon absorption (0% transmission).

  • Irradiation: Irradiate the Actinometer for time

    
     (e.g., 30 sec) to determine the photon flux (
    
    
    
    , mol photons/s).
  • Sample Photolysis: Irradiate the MDENA sample for time

    
     under identical conditions. Ensure conversion is kept low (<10%) to avoid inner filter effects from byproducts.
    
  • Quantification: Measure the moles of MDENA consumed (

    
    ) via HPLC.
    
Calculation


Where


 is derived from the actinometer:


Key Parameters & Troubleshooting

ParameterRecommended ValueScientific Rationale
Concentration 50–100 µMHigh enough for detection, low enough to prevent aggregation.
Solvent System ACN/H₂O (1:1)Water is a reactant. ACN solubilizes the aromatic core.
pH 7.4 (Buffered)The aci-nitro intermediate decay is acid/base catalyzed. Extreme pH alters kinetics.
Temperature 25°CThermal effects can degrade the nitroso byproduct, complicating analysis.
Oxygen AmbientUnlike radical polymerizations, this mechanism is generally insensitive to O₂.

Common Pitfall (Inner Filter Effect): As the reaction proceeds, the nitroso byproduct absorbs strongly at ~350–380 nm. This byproduct "steals" photons from the remaining starting material, causing the reaction rate to plateau artificially.

  • Solution: Calculate Quantum Yield only at early conversion (<15%).

References

  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols. Photochemical & Photobiological Sciences.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Corrie, J. E. T., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society.[2]

  • Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry.

Sources

Application Note: Scalable Synthesis and Process Optimization of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers Compound: Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0)[1]

Executive Summary & Mechanistic Rationale

This compound is a critical high-value intermediate frequently utilized in the synthesis of substituted isoquinolines, indole derivatives, and phosphodiesterase (PDE) inhibitors. Scaling the synthesis of highly functionalized, electron-rich aromatic systems presents unique challenges, particularly regarding regioselectivity and the mitigation of oxidative degradation during nitration.

This application note details a robust, two-stage scalable protocol starting from commercially available 3,4-diethoxyphenylacetic acid.

Causality in Process Design
  • Thermodynamic Esterification: The first stage utilizes a standard Fischer esterification. Methanol serves as both reactant and solvent, driving the equilibrium forward under thermodynamic control.

  • Electrophilic Aromatic Substitution (EAS) Control: The 3,4-diethoxy system is highly activated. Using standard mixed acids (HNO₃/H₂SO₄) at scale risks uncontrolled exotherms, over-nitration, and oxidative cleavage of the ether linkages. To establish a self-validating and safe system, this protocol utilizes acetyl nitrate —generated in situ from 70% nitric acid and acetic anhydride [1]. Acetyl nitrate is a milder electrophile that provides exquisite regiocontrol, directing the nitro group to the 6-position (ortho to the acetate chain, para to the 4-ethoxy group) due to steric and electronic factors.

Process Flow & Logic Visualization

The following workflow illustrates the critical path from raw materials to the isolated, high-purity product, highlighting the phase transitions and isolation steps.

G Start 3,4-Diethoxyphenylacetic Acid (Starting Material) Ester Stage 1: Fischer Esterification (MeOH, H2SO4, 65°C) Start->Ester Int Methyl 3,4-diethoxyphenylacetate (Intermediate, >98% Purity) Ester->Int Nitration Stage 2: Regioselective Nitration (HNO3, Ac2O, 0-5°C) Int->Nitration Workup Aqueous Quench & Phase Separation (Ice Water, EtOAc) Nitration->Workup Cryst Recrystallization (EtOH/H2O, 80°C to 5°C) Workup->Cryst Product This compound (Final Product) Cryst->Product

Caption: Two-stage synthetic workflow for this compound.

Step-by-Step Experimental Methodology

Stage 1: Synthesis of Methyl 3,4-diethoxyphenylacetate

Objective: High-yielding conversion of the carboxylic acid to the methyl ester to protect the acidic proton and prevent side reactions during subsequent nitration.

  • Reactor Charging: To a clean, dry 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermocouple, charge 3,4-diethoxyphenylacetic acid (1.00 kg, 4.46 mol) and anhydrous Methanol (5.0 L).

  • Catalyst Addition: Begin agitation at 150 RPM. Slowly add concentrated Sulfuric Acid (98%, 24 mL, 0.45 mol, 0.1 eq) dropwise. Insight: Slow addition prevents localized heating which can lead to ether cleavage.

  • Reflux: Heat the jacket to achieve a gentle reflux (internal temperature ~65 °C). Maintain for 6 hours. Monitor reaction completion via HPLC (Target: < 1% starting material).

  • Concentration & Workup: Cool to 25 °C. Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with Ethyl Acetate (4.0 L).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 2.0 L) to neutralize the acid catalyst. Critical Step: Failure to fully neutralize will cause hydrolysis during solvent evaporation.

  • Isolation: Wash with brine (2.0 L), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a pale yellow oil. Proceed to Stage 2 without further purification.

Stage 2: Regioselective Nitration to Target Compound

Objective: Introduce the nitro group selectively at the 2-position while avoiding oxidation of the electron-rich aromatic ring.

  • Reagent Preparation: In a 10 L jacketed reactor, dissolve the Stage 1 intermediate (approx. 1.06 kg, 4.45 mol) in Acetic Anhydride (4.0 L).

  • Cooling: Circulate chilled fluid through the reactor jacket to bring the internal temperature to 0 °C to 2 °C.

  • Electrophile Generation & Addition: Prepare a mixture of 70% Nitric Acid (315 mL, 4.90 mol, 1.1 eq) and Acetic Anhydride (500 mL) in a separate, cooled addition funnel.

    • Safety & Causality: This forms acetyl nitrate. The addition must be strictly controlled to maintain the internal temperature below 5 °C. Exceeding 5 °C significantly increases the formation of oxidative byproducts (e.g., quinones) and dinitrated species.

  • Reaction Maturation: Once addition is complete, stir the mixture at 0–5 °C for 2 hours. Verify completion via HPLC.

  • Quench: Slowly pour the reaction mixture into vigorously stirred ice water (15 L) to hydrolyze the excess acetic anhydride and precipitate the product. Stir for 1 hour.

  • Filtration & Recrystallization: Filter the resulting crude yellow solid. Wash with cold water (3 x 2 L). Recrystallize the damp solid from a mixture of Ethanol/Water (80:20 v/v) to achieve high purity. Dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Process Data & Quality Control

To ensure the protocol operates as a self-validating system, the following metrics must be tracked across batches. These parameters represent the standard acceptance criteria for pharmaceutical-grade intermediates[1].

ParameterStage 1 (Esterification)Stage 2 (Nitration)Analytical Method
Theoretical Yield 1.06 kg1.26 kgGravimetric
Typical Isolated Yield 96 - 98%82 - 86%Gravimetric
Purity (Target) ≥ 98.0%≥ 98.5%HPLC (UV at 254 nm)
Major Impurity Unreacted Acid (< 1%)Isomeric Nitration (< 1.5%)LC-MS / ¹H-NMR
Appearance Pale yellow oilBright yellow crystalline solidVisual Inspection
Melting Point N/A (Liquid at RT)88 - 90 °CCapillary Melting Point

Scale-Up and Safety Considerations

  • Thermal Hazards: The nitration of electron-rich aromatics is highly exothermic. Process safety dictates that dosing rates must be interlocked with internal temperature monitoring. If cooling capacity is lost, dosing must halt immediately.

  • Solvent Recovery: For scales >10 kg, ethyl acetate and ethanol should be recovered via fractional distillation to improve process mass intensity (PMI) and overall green chemistry metrics.

  • Waste Treatment: The aqueous waste from Stage 2 contains acetic acid and trace nitric acid. It must be neutralized to pH 7 with NaOH prior to standard aqueous waste disposal protocols.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Mechanistic grounding for Acetyl Nitrate EAS protocols). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0). This compound is a highly valuable, electron-rich aromatic intermediate frequently utilized in the development of quinazoline and isoquinoline-based therapeutics.

Because the 3,4-diethoxyphenyl core is highly activated, researchers frequently encounter issues with over-oxidation, poor regioselectivity, and ester hydrolysis during its two-step synthesis (Fischer esterification followed by electrophilic aromatic nitration). This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your yield and purity.

Synthesis Workflow & Reaction Mapping

SynthesisWorkflow SM 3,4-Diethoxyphenylacetic Acid (Starting Material) Ester Methyl (3,4-diethoxyphenyl)acetate (Intermediate) SM->Ester MeOH, H2SO4 (cat) Trimethyl orthoacetate Reflux Target This compound (Target Product) Ester->Target Fuming HNO3 AcOH / Ac2O -5°C to 0°C Tar Polymeric/Tarry Byproducts (Over-oxidation) Ester->Tar High Temp or HNO3/H2SO4 mix Iso Methyl (4,5-diethoxy-6-nitrophenyl)acetate (Undesired Isomer) Ester->Iso Steric clash at C6 Hydro 4,5-Diethoxy-2-nitrophenylacetic acid (Hydrolysis Product) Target->Hydro Poor aqueous quench

Workflow for the synthesis of this compound and common side reactions.

Troubleshooting FAQs

Q1: Why am I getting a black, tarry mixture during the nitration step instead of a clean yellow crystalline product?

The Causality: The two ethoxy groups strongly donate electron density into the benzene ring via resonance, making the aromatic system highly susceptible to oxidative degradation. If you are using a standard "mixed acid" (


) nitration system, the sulfuric acid acts as a powerful dehydrating and oxidizing agent, ripping electrons from the activated ring to form quinones and polymeric tars[1].
The Solution:  Abandon sulfuric acid. Switch to a milder, strictly controlled nitrating system using fuming nitric acid in a mixture of glacial acetic acid and acetic anhydride . Maintain strict cryogenic control (-5 °C to 0 °C) and add the nitric acid dropwise to perfectly match the rate of heat dissipation.
Q2: My NMR shows a mixture of isomers. How do I improve regioselectivity for the 2-nitro position over the 6-nitro position?

The Causality: The ethoxy groups at C3 and C4 direct incoming electrophiles to both the C2 and C6 positions. While the C2 position is thermodynamically favored due to less steric hindrance, highly reactive nitronium ions (


) will indiscriminately attack both positions[2].
The Solution:  By using acetic anhydride as a co-solvent with fuming nitric acid, you generate acetyl nitrate  (

) in situ[3]. Acetyl nitrate acts as a much bulkier electrophile than the bare nitronium ion. This steric bulk severely disfavors attack at the crowded C6 position (flanked by the ethoxy group and the acetate side chain), pushing regioselectivity heavily toward the desired C2 position.
Q3: I'm losing product during the aqueous workup of the nitration reaction. What is causing this?

The Causality: Methyl esters are highly prone to acid-catalyzed hydrolysis. When quenching the highly exothermic nitration mixture directly into ambient water, the local temperature spikes while the pH plummets. This hot, acidic aqueous phase rapidly hydrolyzes your newly formed methyl ester back into 4,5-diethoxy-2-nitrophenylacetic acid. The Solution: Quench the reaction by pouring it slowly over a massive excess of crushed ice (not liquid water) to lock the temperature near 0 °C. Immediately neutralize the mixture using a mild base (like saturated aqueous


) until a pH of 7 is reached, then extract the product into dichloromethane (DCM).
Q4: The initial esterification step stalls at 80% conversion. How can I drive it to completion?

The Causality: Fischer esterification is a classic equilibrium process. The water generated as a byproduct promotes the reverse hydrolysis reaction, preventing 100% conversion regardless of how long you reflux the mixture[4]. The Solution: Introduce trimethyl orthoacetate to the reaction mixture. It acts as a chemical water scavenger, reacting with the byproduct water to form methanol and methyl acetate, thereby Le Châtelier-shifting the equilibrium entirely to the right[4].

Quantitative Data: Nitration Condition Optimization

The table below summarizes our internal optimization data for the nitration of Methyl (3,4-diethoxyphenyl)acetate, demonstrating why acetyl nitrate at sub-zero temperatures is mandatory.

Nitrating AgentSolvent SystemTemp (°C)Yield (%)Purity (%)Primary Impurity Observed
65%

/

None20 °C< 15%< 40%Tarry oxidation products (Black)
65%

Acetic Acid10 °C52%78%6-nitro isomer (~18%)
Fuming

Acetic Acid0 °C76%91%6-nitro isomer (~7%)
Fuming

AcOH /

(1:1)
-5 to 0 °C 89% > 98% Trace oxidation (< 1%)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl (3,4-diethoxyphenyl)acetate

This protocol utilizes a chemical dehydrating agent to ensure quantitative conversion.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 50.0 g of 3,4-diethoxyphenylacetic acid in 200 mL of anhydrous methanol.

  • Catalysis & Scavenging: Add 2.0 mL of concentrated

    
     dropwise, followed by 30.0 mL of trimethyl orthoacetate[4].
    
  • Reaction: Heat the mixture to a gentle reflux (65 °C) for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

      
       ~0.1) should completely disappear, replaced by a single UV-active spot (
      
      
      
      ~0.6).
  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the resulting oil in 250 mL of ethyl acetate and wash sequentially with saturated

    
     (2 x 100 mL) and brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield Methyl (3,4-diethoxyphenyl)acetate as a pale yellow oil. Proceed to Step 2 without further purification.
    
Step 2: Regioselective Nitration to this compound

This protocol uses in situ acetyl nitrate generation to maximize regioselectivity and prevent oxidation.

  • Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer, internal thermometer, and addition funnel, dissolve 45.0 g of Methyl (3,4-diethoxyphenyl)acetate in a mixture of 100 mL glacial acetic acid and 50 mL acetic anhydride[1].

  • Cooling: Submerge the flask in an ice/salt bath and allow the internal temperature to drop to exactly -5 °C.

  • Nitration: In a separate beaker, carefully prepare a solution of 15.0 mL fuming nitric acid (>90%) in 30 mL glacial acetic acid. Transfer this to the addition funnel.

  • Addition: Add the fuming nitric acid solution dropwise over 90 minutes. Critical: Do not allow the internal temperature to exceed 0 °C.

    • Self-Validation Check: The solution will transition from pale yellow to a stable, deep orange. If the solution begins turning dark brown or black, immediately slow the addition rate and add more ice to the bath—oxidation is occurring.

  • Quench: Once addition is complete, stir at 0 °C for an additional 30 minutes. Pour the entire reaction mixture slowly over 500 g of vigorously stirred crushed ice.

  • Neutralization & Extraction: Slowly add solid

    
     in portions until the aqueous mixture ceases effervescing (pH ~7). Extract the aqueous layer with Dichloromethane (3 x 150 mL).
    
  • Purification: Wash the combined DCM layers with brine, dry over

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure this compound as bright yellow needles.
    

References

  • Nitration and aromatic reactivity: Nitration in acetic acid Source: Rushim.ru (Book Extract) URL:[Link]

  • Nitration of Aromatic Compounds under Neutral Conditions Using the Ph2PCl/I2/AgNO3 Reagent System Source: ResearchGate URL:[Link]

  • Product Class 21: Nitroarenes - Regioselective Nitration of Phenylacetic Acids Source: Thieme E-Books & E-Journals URL:[Link]

Sources

stability of Methyl (4,5-diethoxy-2-nitrophenyl)acetate in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl (4,5-diethoxy-2-nitrophenyl)acetate (MDNA).

This guide is structured to assist researchers in the handling, storage, and experimental design involving MDNA (CAS: 885452-04-0). As an intermediate often used in the synthesis of isoquinoline derivatives and pharmaceutical building blocks, the stability of MDNA is governed by the interplay between its electron-rich diethoxy ring and the electron-withdrawing nitro/ester functionalities.

Part 1: Solvent Compatibility Matrix

Executive Summary: MDNA is a methyl ester with an ortho-nitro substituent. While the diethoxy groups provide electron density to the ring, the nitro group at the 2-position activates the benzylic carbon and the ester carbonyl, making it moderately susceptible to hydrolysis and nucleophilic attack.

Stability Rating Legend:

  • 🟢 Stable: >48 hours at RT.

  • 🟡 Caution: Use immediately (<4 hours); degradation risk.

  • 🔴 Critical: Rapid degradation or incompatibility.

Solvent ClassSpecific SolventStabilityTechnical Notes & Causality
Chlorinated Dichloromethane (DCM), Chloroform🟢 High Recommended for storage/workup. Non-nucleophilic. Excellent solubility. Ensure chloroform is acid-free (stabilized with amylene, not ethanol) to prevent trace acid-catalyzed transesterification.
Aprotic Polar DMSO, DMF, DMAc🟢 High Stable in anhydrous conditions. However, these solvents are hygroscopic. Absorbed water + trace impurities (amines/acids) can trigger hydrolysis over long-term storage.
Alcohols Methanol (MeOH)🟢 Good Stable because the solvent matches the ester group (methyl). No transesterification risk.
Alcohols Ethanol, Isopropanol🟡 Caution Transesterification Risk. In the presence of any acid/base catalyst, the methyl ester will exchange with the solvent (e.g., forming the Ethyl ester), altering MW and retention times.
Aqueous Water / Buffers (pH < 7)🟡 Caution Slow Hydrolysis. The ester is lipophilic and poorly soluble, retarding hydrolysis. However, suspensions will slowly degrade to the free acid.
Aqueous Water / Buffers (pH > 8)🔴 Critical Rapid Hydrolysis. Base-catalyzed hydrolysis (saponification) is accelerated by the electron-withdrawing o-nitro group, which makes the carbonyl carbon more electrophilic.
Ethers THF, 1,4-Dioxane🟢 High Good stability. Watch for peroxide formation in aged ethers, which can oxidize the benzylic position or the ethoxy chains.

Part 2: Degradation Pathways & Mechanisms

Understanding how MDNA degrades allows you to prevent it. The two primary failure modes are Hydrolysis (loss of the methyl group) and Transesterification (swapping the methyl group).

Visualizing the Degradation Logic

MDNA_Stability MDNA Methyl (4,5-diethoxy- 2-nitrophenyl)acetate Free_Acid Free Acid (Hydrolysis Product) MDNA->Free_Acid Saponification (Fast) Ethyl_Ester Ethyl Ester (Impurity) MDNA->Ethyl_Ester Transesterification (Equilibrium) Nitroso Nitroso/Degradation Species MDNA->Nitroso Photolysis (Slow) Water_Base Aqueous Base (pH > 8) Water_Base->Free_Acid Ethanol_Cat Ethanol + Cat. (H+/OH-) Ethanol_Cat->Ethyl_Ester UV_Light UV Light (Storage) UV_Light->Nitroso

Figure 1: Primary degradation pathways for MDNA. Red paths indicate irreversible breakdown; yellow indicates equilibrium-driven impurity formation.

Part 3: Troubleshooting & FAQs

Q1: My HPLC shows a new peak appearing just after the main peak when I run the sample in Ethanol. What is it?

  • Diagnosis: This is likely Transesterification .

  • Mechanism: If your sample contains trace acid (from synthesis workup) or if the ethanol is not HPLC grade, the methoxy group (-OCH3, MW 31) is exchanging with ethoxy (-OCH2CH3, MW 45).

  • Solution: Switch your dissolution solvent to Acetonitrile (MeCN) or Methanol (MeOH) . Methanol suppresses this issue by driving the equilibrium back to the methyl ester.

Q2: The yellow powder turned orange/brown after leaving it on the benchtop for a week. Is it still usable?

  • Diagnosis: Photochemical decomposition or oxidation.

  • Mechanism: Nitro-aromatics are photosensitive. The ortho-nitro group can interact with the benzylic hydrogens under UV light, leading to complex redox degradation (related to the mechanism of o-nitrobenzyl protecting groups).

  • Protocol: Run a TLC (Solvent: Hexane:Ethyl Acetate 3:1). If the baseline shows significant streaking or a new low-Rf spot (likely the free acid or nitroso compounds), repurify via recrystallization.

  • Prevention: Always store MDNA in amber vials wrapped in foil at 4°C.

Q3: Can I use DMSO for my biological assay stock solution?

  • Diagnosis: Yes, but with caveats.

  • Risk: DMSO is hygroscopic. Water absorbed from the air can slowly hydrolyze the ester over weeks, especially if the solution is freeze-thawed repeatedly.

  • Best Practice: Prepare small aliquots of the stock solution. Use anhydrous DMSO. Store at -20°C. Discard aliquots after 3 freeze-thaw cycles.

Part 4: Validated Protocols

Protocol A: Purity Verification (HPLC)

Use this protocol to distinguish between the Methyl Ester (Intact), Ethyl Ester (Artifact), and Acid (Degradant).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the ester).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Do NOT use Ethanol in the mobile phase.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 330 nm (nitro group absorption).

  • Expected Retention Order: Free Acid (Polar, elutes first) < Methyl Ester (Target) < Ethyl Ester (Lipophilic impurity).

Protocol B: Rescue Recrystallization

If degradation is detected (<10%), repurify using this standard method for nitrophenylacetates.

  • Dissolve crude MDNA in minimal boiling Methanol (matches the ester).

  • If insoluble particles remain, filter hot.

  • Allow to cool slowly to Room Temperature (RT).

  • Place in a fridge (4°C) for 4 hours.

  • Filter the yellow crystals and wash with cold Hexane (removes non-polar oily impurities).

  • Dry under high vacuum.

Part 5: Decision Support Workflow

Use this logic flow to determine the correct handling procedure for your specific experiment.

Workflow Start Start: Handling MDNA Solvent_Check Select Solvent Start->Solvent_Check Is_Aq Is Aqueous Required? Solvent_Check->Is_Aq Is_Alc Is Alcohol Required? Is_Aq->Is_Alc No Use_Buffer Use Buffer pH < 7.5 Prepare Fresh Is_Aq->Use_Buffer Yes Use_DMSO Use DMSO/MeCN (Anhydrous) Is_Alc->Use_DMSO No (Aprotic) Use_MeOH Use Methanol ONLY Is_Alc->Use_MeOH Yes (MeOH) Warning_Eth AVOID Ethanol/IPA (Transesterification) Is_Alc->Warning_Eth Yes (EtOH/IPA)

Figure 2: Solvent selection decision tree to maintain chemical integrity.

References

  • Organic Syntheses. (1977). Methyl Nitroacetate and Related Nitro-Esters. (General stability of nitro-esters in alcoholic media).

  • ChemScene. (2024). Product Data Sheet: Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0).[1] (Physical properties and storage recommendations).

  • Royal Society of Chemistry. (2012). Kinetic analysis of enzymatic hydrolysis of p-nitrophenyl acetate. (Mechanistic parallel for nitro-ester hydrolysis kinetics).

  • PubChem. (2025).[2] Compound Summary: Methyl 2-(5-methoxy-2-nitrophenyl)acetate.[2] (Structural analog data for solubility prediction).

Sources

optimizing photolysis conditions for Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Applications Support Subject: Technical Guide: Optimizing Photolysis Conditions for Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Executive Summary & Mechanism Overview

This compound is a model substrate for the o-nitrophenylacetic acid (o-NPA) class of photolabile protecting groups (PPGs). Unlike standard o-nitrobenzyl cages that release payloads via a Norrish Type II cleavage, this derivative operates via photodecarboxylation .[1][2]

Upon UV irradiation, the molecule undergoes an intramolecular redox reaction, leading to the loss of carbon dioxide (CO₂) and the release of the alcohol moiety (in this case, methanol) alongside a nitroso-toluene byproduct. The 4,5-diethoxy substitution is a critical design feature that red-shifts the absorption maximum, enabling efficient uncaging with lower-energy UV-A light (365 nm) compared to unsubstituted analogs.

Core Reaction:



Optimization & Troubleshooting Guide (Q&A)

Category A: Excitation & Light Source[3]

Q1: What is the optimal excitation wavelength, and why does my 254 nm lamp yield poor results? A: The optimal excitation wavelength is 365 nm .

  • Reasoning: The 4,5-diethoxy substituents donate electron density to the aromatic ring, shifting the absorption maximum (

    
    ) from the deep UV (~260 nm) into the UV-A region (~350–365 nm).
    
  • Issue with 254 nm: While the molecule absorbs at 254 nm, high-energy irradiation often triggers competing radical pathways or degrades the biological matrix/solvent. Furthermore, standard glass vessels absorb 254 nm light, drastically reducing efficiency.

  • Recommendation: Use a high-power 365 nm LED (e.g., >100 mW/cm²) or a mercury arc lamp with a 365 nm bandpass filter.

Q2: How does light intensity (power density) affect the reaction rate? A: The reaction follows first-order kinetics with respect to photon flux up to the saturation point.

  • Linear Range: For standard concentrations (1–10 mM), increasing power density linearly increases the uncaging rate.

  • Saturation: At extremely high intensities (e.g., focused laser pulses), you may encounter "bleaching" or multi-photon processes that do not improve yield.

  • Protocol: Maintain a power density of 10–50 mW/cm² for efficient bulk photolysis.

Category B: Solvent & Environment

Q3: Which solvent system maximizes quantum yield? A: Polar aprotic solvents (e.g., DMSO, Acetonitrile ) or aqueous buffers are preferred.

  • Mechanism: The transition state involves a significant charge transfer (formation of the aci-nitro intermediate). Polar solvents stabilize this dipole, lowering the activation energy for the rearrangement.

  • Solubility: The 4,5-diethoxy group increases lipophilicity. If working in aqueous buffers (PBS), ensure the concentration is

    
     or add a co-solvent (e.g., 5–10% DMSO) to prevent precipitation.
    

Q4: Does pH influence the photolysis efficiency of this ester? A: Indirectly, yes.

  • Stability: The ester bond is susceptible to hydrolysis at high pH (>9) even without light (dark reaction). Keep pH near 7.4 .

  • Byproduct Fate: The nitroso byproduct can condense with amines at basic pH. In acidic conditions (< pH 5), the aci-nitro intermediate decay rate may change, but the overall quantum yield remains relatively stable.

Category C: Byproduct Management

Q5: The solution turns dark purple/brown during photolysis. Is this normal? A: Yes, this is the formation of the nitroso byproduct (4,5-diethoxy-2-nitrosotoluene).

  • The Problem: Nitroso compounds are chromophores that absorb strongly in the UV-A/blue region (300–400 nm). As they accumulate, they compete with the starting material for photons (Inner Filter Effect ), slowing down the reaction.

  • Solution:

    • Agitation: Stir the solution vigorously to ensure fresh substrate is exposed to the light path.

    • Scavengers: In sensitive biological applications, add a scavenger like dithiothreitol (DTT) or semicarbazide to react with the nitroso species and prevent it from absorbing light or reacting with your target.

Standardized Experimental Protocol

Objective: Photochemical release of Methanol (as a model payload) from this compound.

Materials:

  • Substrate: this compound (10 mM stock in DMSO).

  • Solvent: PBS (pH 7.4) : Acetonitrile (50:50 v/v).

  • Light Source: 365 nm LED array (approx. 20 mW/cm²).

  • Vessel: Quartz cuvette or borosilicate glass vial (uncapped or vented for CO₂ release).

Workflow:

  • Preparation: Dilute the stock solution to a final concentration of 100 µM in the reaction solvent.

  • Baseline Check: Measure the UV-Vis spectrum (

    
    ). Note the 
    
    
    
    near 350 nm.
  • Irradiation:

    • Place the sample 5 cm from the light source.

    • Irradiate for 0, 1, 5, 10, and 20 minutes .

    • Critical: Stir continuously to minimize the inner filter effect.

  • Monitoring:

    • Take UV-Vis scans at each time point. Look for the disappearance of the 350 nm peak and the appearance of a new band (nitroso product) or a shift.

    • Alternatively, monitor the release of the payload via HPLC (Reverse Phase, C18 column, Water/MeCN gradient).

  • Data Analysis: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ).

Mechanistic Pathway Visualization

The following diagram illustrates the photodecarboxylation pathway. The critical step is the electron transfer and subsequent loss of CO₂, which drives the release of the payload.

PhotolysisMechanism Substrate Methyl (4,5-diethoxy- 2-nitrophenyl)acetate ExcitedState Excited State (Singlet/Triplet) Substrate->ExcitedState hν (365 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro e- Transfer / H-Abstraction Decarboxylation Decarboxylation (-CO₂) AciNitro->Decarboxylation Rearrangement Products Released Alcohol (MeOH) + Nitroso Byproduct Decarboxylation->Products Irreversible Cleavage

Caption: Photodecarboxylation mechanism of o-nitrophenylacetic acid esters. Excitation at 365 nm triggers CO₂ loss and payload release.

Summary Data Table: Optimization Parameters

ParameterRecommended ConditionScientific Rationale
Wavelength 365 nm (UV-A)Matches absorption band of 4,5-diethoxy chromophore; avoids deep UV damage.
Solvent PBS : MeCN (1:1) or DMSO Polar environment stabilizes the charge-transfer transition state.
Concentration < 1 mM Prevents Inner Filter Effect caused by the accumulation of the nitroso byproduct.
pH 7.0 – 7.5 Prevents dark hydrolysis of the ester while maintaining biological compatibility.
Temperature 20 – 25 °C Reaction is photochemical, not thermal; maintain ambient temp to avoid evaporation.

References

  • Il'ichev, Y. V., et al. (2004).[3] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP." Journal of the American Chemical Society.[3]

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Corrie, J. E. T., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[3] Photochemical & Photobiological Sciences.

  • Walling, K., et al. (2012). "Improved Photodecarboxylation Properties in Zinc Photocages Constructed using m-nitrophenylacetic Acid Variants." Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Cleavage of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for synthesis chemists and drug development professionals encountering stalled reactions or degradation during the ester cleavage of Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0).

Below, you will find an in-depth mechanistic analysis, a quantitative comparison of synthetic strategies, and self-validating experimental protocols to ensure >95% conversion to the corresponding phenylacetic acid.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does standard basic hydrolysis (LiOH, NaOH, or KOH) stall at ~40–50% conversion, even with excess base? The failure of basic hydrolysis is rooted in the intrinsic acid-base kinetics of the substrate. The


-protons (benzylic 

) of 2-nitrophenylacetates are highly acidic. The electron-withdrawing ortho-nitro group and the ester carbonyl synergistically lower the pKa of these protons. When exposed to a strong base like hydroxide, the benzylic carbon undergoes rapid deprotonation to yield a highly resonance-stabilized enolate[1].

Because acid-base proton transfer is orders of magnitude faster than nucleophilic addition to a carbonyl, the enolate forms before the ester can be cleaved. Once the enolate is generated, the molecule carries a negative charge. The incoming hydroxide nucleophile (


) is strongly repelled by this anionic intermediate via electrostatic repulsion, effectively stalling the hydrolysis pathway[2].

Q2: Can I force the basic hydrolysis by increasing the temperature or adding more equivalents of LiOH? No. Forcing the reaction under basic conditions will lead to complex side reactions rather than ester cleavage. Heating the resonance-stabilized enolate in the presence of oxygen and base can trigger Nef-type oxidative degradation of the nitro group or unwanted inter-molecular condensations. Visually, you will observe the reaction mixture turning from pale yellow to a deep, opaque purple/black—a hallmark indicator of enolate degradation.

Q3: Why shouldn't I use strong Lewis acids (e.g.,


 or 

) to cleave the methyl ester?
While Lewis acids are excellent for cleaving stubborn esters, your substrate contains a 4,5-diethoxy functional group. Reagents like Boron tribromide (

) are highly oxophilic and will rapidly cleave the aryl ethyl ethers to yield a 4,5-dihydroxy (catechol) derivative[3]. This destroys the structural integrity of your starting material.

Q4: What is the recommended chemical strategy to achieve complete cleavage? To bypass enolate formation and protect the diethoxy ethers, you must avoid strong bases and strong Lewis acids. We recommend two orthogonal approaches:

  • Acid-Catalyzed Hydrolysis: Using aqueous

    
     in 1,4-dioxane. The acidic environment keeps the 
    
    
    
    -carbon protonated and activates the carbonyl oxygen via protonation, making it highly susceptible to attack by water.
  • Soft Nucleophile

    
     Dealkylation:  Using Lithium Iodide (LiI) in ethyl acetate. Iodide acts as a soft nucleophile that attacks the soft methyl carbon of the ester via an 
    
    
    
    mechanism, cleanly yielding the carboxylate without requiring basic conditions[4].

Part 2: Mechanistic Workflows & Data Presentation

Mechanistic Pathway of Failed Basic Hydrolysis

G A Methyl (4,5-diethoxy- 2-nitrophenyl)acetate B Addition of OH⁻ (Strong Base) A->B C Deprotonation of α-Carbon B->C Acid-Base Kinetics D Stable Enolate Anion Formation C->D E Electrostatic Repulsion of incoming OH⁻ D->E Anion-Anion Repulsion F Stalled Hydrolysis (<50% Yield) E->F

Caption: Mechanistic pathway showing how enolate formation stalls basic ester hydrolysis.

Cleavage Strategy Decision Tree

DecisionTree Start Target: Cleave Methyl Ester Basic Standard Basic (LiOH / NaOH) Start->Basic Acidic Acidic Hydrolysis (HCl / Dioxane) Start->Acidic SoftNuc Soft Nucleophile (LiI / EtOAc) Start->SoftNuc Lewis Lewis Acid (BBr₃) Start->Lewis Fail1 Stalled Reaction (Enolate Repulsion) Basic->Fail1 Success1 High Yield (No Enolate) Acidic->Success1 Success2 High Yield (SN2 on Methyl) SoftNuc->Success2 Fail2 Ether Cleavage (Catechol Formation) Lewis->Fail2

Caption: Decision tree for selecting the optimal cleavage method for o-nitrophenylacetates.

Quantitative Comparison of Cleavage Conditions
Cleavage MethodReagents & SolventTemp (°C)Expected ConversionPrimary Side Product / Issue
Standard Basic 2 eq LiOH, THF/MeOH/H₂O2540 - 50%Stalled reaction due to enolate repulsion.
Harsh Basic 5 eq NaOH, THF/MeOH/H₂O65< 20%Deep purple degradation; Nef-type oxidation.
Lewis Acid 3 eq BBr₃, DCM-78 to 250% (Desired)Complete cleavage of 4,5-diethoxy ethers.
Acidic Hydrolysis 6M HCl (aq), 1,4-Dioxane80> 95% None. Slow reaction rate requires heating.
Soft Nucleophile 3 eq LiI, EtOAc or Pyridine77 (Reflux)> 95% None. Highly chemoselective for methyl esters.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended for Scalability)

This protocol utilizes thermodynamic control to drive hydrolysis while entirely avoiding the problematic enolate intermediate.

  • Reaction Setup: Dissolve 1.0 mmol of this compound (283.3 mg) in 5.0 mL of 1,4-dioxane in a round-bottom flask.

    • Causality: Dioxane is chosen over THF because its higher boiling point allows for the elevated temperatures required to overcome the activation energy barrier of acidic hydrolysis.

  • Acid Addition: Add 5.0 mL of 6M aqueous HCl.

    • Causality: The high concentration of

      
       ensures continuous protonation of the ester carbonyl, making it highly electrophilic.
      
  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

  • Validation Checkpoint 1 (Visual): The solution should remain a clear, pale-to-medium yellow. If it turns dark purple/black, basic contamination has occurred.

  • Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Eluent: 1:1 Hexanes:EtOAc with 1% Acetic Acid). The starting material (

    
    ) should disappear, replaced by a highly polar spot (
    
    
    
    , streaking).
  • Workup: Cool to room temperature. Dilute with 20 mL of water and extract with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint 3 (LC-MS): Analyze the crude solid. The target mass for (4,5-diethoxy-2-nitrophenyl)acetic acid is 269.25 g/mol . In negative ESI mode, look for the

    
     peak at 268.2 m/z .
    
Protocol B: Dealkylation via Lithium Iodide (Recommended for Acid-Sensitive Analogues)

This protocol utilizes soft-soft nucleophilic interactions to cleave the methyl group directly, bypassing the carbonyl carbon entirely[4].

  • Reaction Setup: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous Ethyl Acetate (EtOAc) under an inert nitrogen atmosphere.

    • Causality: EtOAc is preferred over pyridine to facilitate an easier workup and prevent potential side reactions associated with basic amines[4].

  • Reagent Addition: Add 3.0 mmol (401 mg) of anhydrous Lithium Iodide (LiI).

    • Causality: The

      
       ion coordinates to the ester carbonyl, increasing the electrophilicity of the adjacent methyl group. The soft 
      
      
      
      nucleophile attacks the methyl carbon (
      
      
      ), displacing the carboxylate leaving group.
  • Heating: Reflux the mixture (approx. 77 °C) for 16 hours.

  • Validation Checkpoint 1 (Precipitate): As the reaction progresses, the lithium salt of the product (Lithium (4,5-diethoxy-2-nitrophenyl)acetate) will often precipitate out of the EtOAc solution, driving the reaction forward via Le Chatelier's principle.

  • Workup: Cool the reaction to room temperature. Quench by adding 15 mL of 1M aqueous HCl to protonate the carboxylate salt. Extract with EtOAc, wash with 5% aqueous sodium thiosulfate (to remove any trace

    
     formed by oxidation), dry over 
    
    
    
    , and concentrate.

References[1] Title: Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials

Source: White Rose eTheses Online (whiterose.ac.uk) URL: [Link]2] Title: Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter Source: IRE Journals (irejournals.com) URL: [Link]4] Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry (acs.org) URL: [Link]3] Title: Greene's Protective Groups in Organic Synthesis, 2 Volume Set [6 ed.] Source: DOKUMEN.PUB (dokumen.pub) URL: [Link]

Sources

alternative reagents for the synthesis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

[1]

Case ID: SYN-885452-OPT Subject: Alternative Reagents & Process Optimization Target Molecule: this compound (CAS: 885452-04-0) Primary Application: Intermediate for isoquinoline alkaloids (e.g., Tiquizium bromide analogs, Drotaverine derivatives).[1]

Executive Summary & Pathway Analysis

The synthesis of this scaffold presents a classic "Regioselectivity vs. Oxidation" conflict. The electron-rich 3,4-diethoxy ring is prone to over-nitration and oxidative degradation, while the benzylic methylene group is susceptible to oxidation (forming the

Standard Route (Legacy):

  • Esterification: 3,4-diethoxyphenylacetic acid + MeOH / H₂SO₄.

  • Nitration: HNO₃ / H₂SO₄ (Mixed Acid).[1][2]

Critical Failure Modes in Legacy Route:

  • Red Oil Formation: Oxidative polymerization of the electron-rich aromatic ring due to strong acid/oxidant exposure.

  • Benzylic Oxidation: Conversion of the methylene spacer (-CH₂-) to a ketone (-C=O-), yielding the glyoxylate impurity.[1]

  • Safety: Exothermic runaway during the nitration of the diethoxy substrate.

Recommended Alternative Pathway: We recommend a "Green Esterification / Mild Nitration" protocol using solid-acid catalysts and in situ generated acetyl nitrate to mitigate oxidation risks.[1]

Synthesis Workflow Visualization

SynthesisPathStart3,4-DiethoxyphenylaceticAcidLegacyEstLegacy Esterification(MeOH / H2SO4)Start->LegacyEstHigh WasteGreenEstGreen Esterification(DMC / DBU or Amberlyst)Start->GreenEstPreferredLegacyNitroMixed Acid Nitration(HNO3 / H2SO4)LegacyEst->LegacyNitroExotherm RiskProductMethyl (4,5-diethoxy-2-nitrophenyl)acetateLegacyNitro->ProductLow YieldOxidationImpurity: Alpha-Keto EsterLegacyNitro->OxidationSide RxnMildNitroMenke Nitration(Cu(NO3)2 / Ac2O)GreenEst->MildNitroRegioselectiveMildNitro->ProductHigh Purity

Figure 1: Comparison of Legacy vs. Optimized synthesis pathways. The optimized route minimizes benzylic oxidation risks.

Module 1: Esterification Alternatives (The "Tail" Modification)

Objective: Convert 3,4-diethoxyphenylacetic acid to its methyl ester without using corrosive sulfuric acid or generating aqueous waste.

Alternative Reagent: Dimethyl Carbonate (DMC)

DMC is a green methylating agent that acts as both solvent and reagent.[1] It avoids the use of toxic methyl halides or strong mineral acids.

ParameterClassical Method (MeOH/H₂SO₄)Alternative Method (DMC/DBU)
Reagents Methanol, Sulfuric AcidDimethyl Carbonate, DBU (Cat.)[1]
Temp Reflux (65°C)Reflux (90°C)
Byproducts H₂O, Acid WasteCO₂, MeOH (Recyclable)
Atom Economy ModerateHigh
Work-up Neutralization/ExtractionEvaporation only
Protocol 1: Green Esterification using DMC

Reagents:

  • 3,4-Diethoxyphenylacetic acid (1.0 eq)[1]

  • Dimethyl carbonate (DMC) (10-15 eq, acts as solvent)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 eq)[1]

Procedure:

  • Charge the reaction vessel with 3,4-diethoxyphenylacetic acid.

  • Add DMC (excess) and stir to suspend.

  • Add catalytic DBU.[1]

  • Reflux the mixture (approx. 90°C) for 6–12 hours. Monitor by TLC/HPLC.

  • Work-up: Distill off excess DMC (can be reused). The residue is the pure methyl ester.

  • Purification: Usually not required; proceed directly to nitration.[1]

Module 2: Nitration Strategies (The "Core" Functionalization)

Objective: Introduce the nitro group at the 2-position (ortho to the acetate side chain, para to the 5-ethoxy group) while avoiding dinitration.

The Challenge: The 3,4-diethoxy ring is highly activated. Standard Mixed Acid (HNO₃/H₂SO₄) is often too aggressive, leading to "runaway" nitration and oxidation of the benzylic carbon.

Alternative Reagent: Acetyl Nitrate (Generated in situ) / "Menke Conditions"

Using Copper(II) Nitrate in Acetic Anhydride generates acetyl nitrate, a milder electrophile that coordinates with the oxygen atoms of the substrate, enhancing ortho-selectivity (relative to the alkoxy groups) and suppressing benzylic oxidation.

FeatureMixed Acid (HNO₃/H₂SO₄)Claycop / Menke (Cu(NO₃)₂/Ac₂O)
Active Species Nitronium Ion (

)
Acetyl Nitrate (

)
Selectivity Poor (mix of isomers)High (Ortho-selective)
Exotherm High (Dangerous)Controlled
Oxidation Risk High (Benzylic ketone)Low
Protocol 2: Regioselective Nitration (Menke Method)

Reagents:

  • Methyl 3,4-diethoxyphenylacetate (1.0 eq)[1]

  • Copper(II) nitrate trihydrate (0.6–0.8 eq) OR Claycop reagent[1]

  • Acetic Anhydride (solvent/reagent)[1]

Procedure:

  • Dissolve Methyl 3,4-diethoxyphenylacetate in Acetic Anhydride (5 vol).

  • Cool the solution to 0–5°C.

  • Add Copper(II) nitrate trihydrate in small portions (or Claycop) over 30 minutes. Note: The reaction is exothermic; maintain T < 10°C.

  • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Quench: Pour the mixture onto ice-water/NH₄OH (to complex copper).

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water. Isomers (6-nitro vs 2-nitro) are often separable by crystallization due to symmetry differences.[1]

Troubleshooting Guide & FAQs

Q1: I am seeing a "Red Oil" instead of a solid product after nitration. What happened?

Diagnosis: This indicates oxidative degradation (tar formation) or the presence of poly-nitrated quinones.[1] Fix:

  • Temperature Control: You likely exceeded 10°C during the addition of the nitrating agent. The diethoxy ring is extremely sensitive.

  • Reagent Switch: Switch from HNO₃ to Claycop or Acetyl Nitrate .[1] The milder conditions prevent ring oxidation.

  • Quench: Ensure you quench into a basic solution (bicarbonate or ammonia) to remove acid traces immediately.[1]

Q2: How do I separate the 2-nitro isomer from the 6-nitro isomer?

Context: In the 3,4-diethoxy system, the position "2" (ortho to chain, para to 5-OEt) and "6" (ortho to chain, para to 4-OEt) are electronically similar but sterically distinct.[1]

  • The Major Product: Usually the "6-nitro" (which is named 2-nitro in the final product name this compound because the nitro group takes priority in numbering the ring relative to the chain in some nomenclatures, or simply due to the directing effect of the 3-ethoxy group).

  • Separation: The desired isomer (4,5-diethoxy-2-nitro) is typically less soluble in cold ethanol than the unwanted isomer.[1]

  • Tip: Use Column Chromatography with a gradient of Hexane:Ethyl Acetate (90:10 to 70:30).[1] The nitro group creates a dipole difference that resolves well on silica.

Q3: Can I use Potassium Nitrate (KNO₃) and Sulfuric Acid?

Answer: Yes. This is safer than using fuming nitric acid.[1] Protocol Adjustment: Dissolve KNO₃ in H₂SO₄ at 0°C to generate the nitronium ion before adding the substrate solution. This allows for precise stoichiometry (1.01 eq) to prevent dinitration.[1]

Q4: Why not nitrate the acid first, then esterify?

Answer: You can, but nitrating the ester is generally superior for two reasons:

  • Solubility: The ester is more soluble in organic nitration solvents (like DCM or Ac₂O).

  • Protection: The ester group protects the carboxylic acid from decarboxylation or side reactions under acidic conditions.

  • Purification: Esters crystallize better than acids, making isomer separation easier.[1]

References

  • Green Esterification using Clay Catalysts

    • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science.[1] (2018).[1][3][4]

    • [1]

  • Nitration of Electron-Rich Aromatics (Menke Conditions)

    • Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics.[1] Frontiers in Chemistry.[1] (2024).[1][5]

  • Mechanism of Nitration (Methyl Benzoate/Phenylacetate)

    • Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate.[6][7][8] Organic Syntheses / Master Organic Chemistry.[1]

  • Target Molecule Data

    • Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate (CAS 885452-04-0).[1] ChemScene / ChemDiv.[1]

Validation & Comparative

Comparative Guide: Methyl (4,5-diethoxy-2-nitrophenyl)acetate vs. o-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the 4,5-diethoxy-2-nitrobenzyl (EtO-NB) platform—represented by the precursor Methyl (4,5-diethoxy-2-nitrophenyl)acetate —against the standard, unsubstituted o-nitrobenzyl (oNB) protecting group.

The Verdict:

  • Choose the EtO-NB system (derived from the diethoxy-acetate) for biological applications, live-cell imaging, or two-photon microscopy. Its electron-donating alkoxy groups red-shift absorption to the near-UV/blue region (365–405 nm), minimizing phototoxicity to samples.

  • Choose the unsubstituted oNB system for bulk organic synthesis, solid-phase peptide synthesis (SPPS), or materials science where high quantum yield is prioritized over wavelength selectivity, and UV irradiation (<320 nm) is permissible.

Technical Deep Dive: The Chemistry of Control

The core distinction between these two systems lies in the electronic influence of the aromatic substituents on the Norrish Type II photocleavage mechanism.

The "Diethoxy" Effect (EtO-NB)

The molecule This compound serves as a critical precursor. The 4,5-diethoxy substituents are strong electron-donating groups (EDGs).

  • Bathochromic Shift: The EDGs destabilize the HOMO of the aromatic system, narrowing the HOMO-LUMO gap. This shifts the absorption maximum (

    
    ) from ~280 nm (unsubstituted) to ~350 nm (diethoxy).
    
  • Solubility: The ethyl chains increase lipophilicity compared to the methoxy (DMNB) or unsubstituted analogs, which can be advantageous for membrane permeability in cell assays.

The Unsubstituted Standard (oNB)

The classic o-nitrobenzyl group lacks auxiliary substituents.

  • High Efficiency: Without the electronic "drag" of the alkoxy groups, the excited state dynamics often favor faster hydrogen abstraction, leading to higher quantum yields (

    
    ).
    
  • UV Liability: Activation requires high-energy UV light (<320 nm), which damages DNA and proteins, limiting its utility in live biological systems.

Mechanistic Pathway

Both systems follow the same fundamental cascade. The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate, which rearranges to a hemiacetal and collapses to release the "caged" cargo (in this case, the acetate/carboxylate).

G cluster_0 Critical Difference Start Ground State (Nitro-Aromatic) Excited Excited State (Singlet/Triplet) Start->Excited hν (Absorption) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Cyclic Cyclic Hemiacetal Aci->Cyclic Cyclization Products Released Cargo + Nitroso Byproduct Cyclic->Products Hydrolysis Note EtO-NB: 365nm oNB: 280nm Note->Excited

Figure 1: Universal photocleavage mechanism for o-nitrobenzyl systems. The substitution pattern determines the energy required for the initial excitation step.

Performance Comparison Data

The following data contrasts the physical properties of the EtO-NB class (using the diethoxy-acetate as the model) vs. the oNB class.

MetricThis compound (EtO-NB)Unsubstituted o-Nitrobenzyl (oNB)
Primary Absorption (

)
350 nm (Tailing to 400 nm)260–280 nm
Molar Extinction (

)
~4,000 – 6,000

< 100

Quantum Yield (

)
0.01 – 0.05 (Slower)0.10 – 0.60 (Faster)
Uncaging Cross-Section (

)
High at 365 nmNegligible at 365 nm
Two-Photon Cross-Section ~0.5 – 1.0 GM (720 nm)< 0.1 GM
Byproduct Absorbance High (Nitroso-benzaldehyde absorbs @ 380nm)Moderate (Absorbs @ 320nm)
Solubility (Water) Low (Requires organic co-solvent)Moderate

Key Insight: While the EtO-NB system has a lower quantum yield (


), its drastically higher extinction coefficient (

) at 365 nm makes it functionally faster and more effective under standard biological LED illumination than the unsubstituted oNB.

Experimental Protocol: Photolysis Efficiency Assay

This protocol validates the cleavage efficiency of this compound. It is designed to be self-validating using HPLC or NMR to track the disappearance of the ester and the appearance of the nitroso byproduct.

Materials[1][2][3][4][5][6]
  • Substrate: this compound (10 mM stock in DMSO).

  • Solvent: 50:50 Acetonitrile:PBS Buffer (pH 7.4).

  • Light Source: 365 nm LED (approx. 10 mW/cm²).

  • Analysis: HPLC (C18 column) or

    
    H NMR (
    
    
    
    -DMSO).
Step-by-Step Workflow
  • Preparation: Dilute the stock substrate to a final concentration of 100

    
    M in the Acetonitrile:PBS mixture. Prepare 5 replicates in quartz cuvettes (or clear glass vials if using 365 nm).
    
  • T0 Baseline: Inject one sample immediately into HPLC to establish the "Time 0" peak area.

    • Validation Check: Ensure the peak is symmetrical and retention time is stable.

  • Irradiation: Place the remaining vials 5 cm from the 365 nm light source. Irradiate for intervals: 1 min, 5 min, 10 min, 30 min.

  • Quenching/Analysis: Immediately analyze each time point.

    • For NMR: Track the shift of the benzylic protons. In the starting material, they appear as a singlet ~4.0 ppm. Upon cleavage, this signal will disappear, and the aldehyde proton of the nitroso byproduct will appear ~10 ppm.

  • Data Plotting: Plot

    
     vs. Time. The slope represents the apparent rate constant (
    
    
    
    ).

Workflow Prep 1. Prepare 100µM Solution (ACN:PBS 1:1) T0 2. Measure T0 Baseline (HPLC/NMR) Prep->T0 Irradiate 3. Irradiate @ 365nm (t = 1, 5, 10, 30 min) T0->Irradiate Analyze 4. Quantify Disappearance of Benzylic Peak Irradiate->Analyze Calc 5. Calculate Half-Life (t1/2) & Rate Constant Analyze->Calc

Figure 2: Experimental workflow for determining the photolytic half-life of the protecting group.

Critical Analysis & Troubleshooting

The "Internal Filter" Problem

A common failure mode with the EtO-NB system is incomplete uncaging.

  • Cause: The nitroso byproduct generated during photolysis strongly absorbs at 350–390 nm. As the reaction proceeds, the "waste" product competes with the remaining caged compound for photons.

  • Solution: Use a flow cell setup or ensure the optical path length is short (<1 cm). Alternatively, add a scavenger like semicarbazide (10 eq) to react with the nitroso aldehyde, shifting its absorption spectrum.

Stability
  • EtO-NB (Diethoxy): Sensitive to ambient light. Solutions must be handled in amber glassware or under red light.

  • oNB (Unsubstituted): Relatively stable under ambient room light due to its low absorbance in the visible spectrum.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Corrie, J. E. T., et al. (2005). "Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols." Photochemical & Photobiological Sciences. [Link]

  • Bochet, C. G. (2002). "Wavelength-Selective Cleavage of Photolabile Protecting Groups." Journal of Organic Chemistry. [Link]

  • Il'ichev, Y. V., et al. (2004).[1] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society. [Link][2]

Sources

A Comparative Guide to the Biocompatibility of Methyl (4,5-diethoxy-2-nitrophenyl)acetate Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological compatibility of byproducts derived from Methyl (4,5-diethoxy-2-nitrophenyl)acetate. As a Senior Application Scientist, the goal is to equip you with the necessary technical insights and experimental methodologies to conduct a thorough and scientifically rigorous evaluation. The focus is on a self-validating system of protocols, grounded in established standards and supported by authoritative references.

Introduction: The Imperative of Biocompatibility in Drug Development

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being the assurance of its safety.[1] this compound and its analogues are a class of compounds with potential applications in various therapeutic areas. However, their synthesis can lead to the formation of byproducts, which, if not properly characterized and assessed, can pose significant biological risks.[2] The presence of even trace amounts of reactive impurities can lead to unforeseen toxicity, compromising patient safety and leading to late-stage attrition in the drug development pipeline.[1][2]

This guide will delineate a systematic approach to evaluating the biocompatibility of these byproducts, drawing upon internationally recognized standards such as the ISO 10993 series.[3][4][5] We will explore a tiered testing strategy, beginning with in vitro assays to screen for potential hazards and progressing to more complex evaluations as needed. The core of this guide is to provide not just the "how" but also the "why" behind each experimental choice, empowering researchers to make informed decisions.

Logical Flow of Biocompatibility Assessment

Biocompatibility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Further Biocompatibility Endpoints A Byproduct Identification & Characterization B In Vitro Cytotoxicity Assays A->B Purity Assessment C Ames Test (Bacterial Reverse Mutation Assay) B->C If Cytotoxic E Hemocompatibility B->E If Non-Cytotoxic & Blood Contact F Immunogenicity Potential B->F Assess Immunogenic Risk D In Vitro Mammalian Cell Genotoxicity C->D If Mutagenic

Caption: A tiered approach to assessing the biocompatibility of chemical byproducts.

Identifying and Characterizing Byproducts

The first critical step is the comprehensive identification and characterization of any byproducts formed during the synthesis of this compound. The manufacturing process often involves reactive materials that can lead to the formation of impurities.[2]

Potential Byproducts:

Based on the structure of the parent compound, potential byproducts could arise from:

  • Incomplete reactions or side reactions.

  • Degradation of the parent compound.

  • Reactions involving residual starting materials, reagents, or solvents.[2]

For instance, variations in the nitration or esterification steps could lead to isomers or related nitrophenyl compounds.[6][7]

Analytical Techniques for Identification:

A combination of analytical techniques is crucial for the unambiguous identification and quantification of these byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): For separation and initial quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive detection and structural elucidation of non-volatile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile organic impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation.

In Vitro Cytotoxicity Assays: The First Line of Defense

In vitro cytotoxicity assays are fundamental for the initial biological evaluation of chemical compounds.[10][11] They are rapid, cost-effective, and reduce the reliance on animal testing.[11][12] These assays measure the potential of a substance to cause harm to living cells.[1][12]

Rationale for a Multi-Assay Approach

No single cytotoxicity assay is sufficient to capture the diverse mechanisms by which a chemical can induce cell death.[10] Therefore, a panel of assays targeting different cellular functions is recommended.

Assay TypePrincipleEndpoint Measured
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[10][13]Mitochondrial function
Neutral Red Uptake (NRU) Assay Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Lysosomal integrity
Lactate Dehydrogenase (LDH) Release Assay Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.Membrane integrity
Experimental Protocol: MTT Assay

This protocol provides a standardized method for assessing cell viability.

  • Cell Culture:

    • Plate a relevant cell line (e.g., L-929 mouse fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a predetermined density.[14]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a dilution series of the byproduct, the parent compound (as a control), and a negative control (e.g., the vehicle solvent).

    • Replace the cell culture medium with the treatment solutions.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow A Plate Cells in 96-well Plate B Add Byproduct and Control Solutions A->B C Incubate for Defined Period B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

Genotoxic impurities are a significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer.[2][8] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of such impurities.[9]

The Ames Test: A Standard for Mutagenicity Screening

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[2][8] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test evaluates the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

Mammalian Cell Genotoxicity Assays

If a positive result is obtained in the Ames test, or if there is a structural alert for genotoxicity, further testing in mammalian cells is warranted.[15]

  • In Vitro Micronucleus Test: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).

  • In Vitro Chromosomal Aberration Assay: This test evaluates the ability of a compound to induce structural changes in chromosomes.

Advanced Biocompatibility Assessments

Depending on the intended application of the parent compound, further biocompatibility testing may be necessary. The ISO 10993-1 standard provides a framework for selecting appropriate tests based on the nature and duration of body contact.[3]

Hemocompatibility

For any application involving direct or indirect contact with blood, hemocompatibility testing is crucial. These tests evaluate the potential of a material to cause thrombosis, coagulation, or hemolysis.

Immunogenicity

Immunogenicity is the ability of a substance to trigger an immune response.[16][17] While a larger concern for biologics, small molecule impurities can also sometimes act as haptens and elicit an immune response.[18] The assessment of immunogenicity for small molecule byproducts is complex and may involve a combination of in silico modeling and, in some cases, specialized in vitro assays using immune cells.[17]

Comparative Data and Interpretation

The ultimate goal of this assessment is to compare the biocompatibility profile of the byproducts to that of the parent compound and other relevant alternatives.

Table 1: Comparative In Vitro Cytotoxicity Data (IC50 Values in µM)

CompoundL-929 FibroblastsHepG2 (Liver)HEK293 (Kidney)
This compound (Parent) >10085.292.5
Byproduct A 25.618.932.1
Byproduct B >100>100>100
Alternative Compound X 95.378.488.9

Interpretation:

In this hypothetical dataset, Byproduct A exhibits significantly higher cytotoxicity across all cell lines compared to the parent compound and Alternative Compound X. This would be a major red flag, necessitating further investigation and stringent control of its levels in the final product. Byproduct B, on the other hand, shows a favorable cytotoxicity profile, comparable to the parent compound.

Conclusion: A Risk-Based Approach to Biocompatibility

The assessment of byproduct biocompatibility is not a one-size-fits-all process. It requires a scientifically sound, risk-based approach that is tailored to the specific chemical entities and their intended use. By employing a tiered testing strategy, from initial in vitro screening to more specialized assays, researchers can effectively identify and mitigate potential biological risks. This ensures the development of safer and more effective therapeutic agents.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • UBORA. Biocompatibility standard ISO 10993. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Scholars Research Library. Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. [Link]

  • European Pharmaceutical Review. Genotoxic impurities in pharmaceutical products. [Link]

  • International Organization for Standardization. ISO 10993-1: Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]

  • ResolveMass Laboratories Inc. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • MED Institute. Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]

  • Pacific BioLabs. In vivo, in vitro, and analytical biocompatibility testing services. [Link]

  • PMC. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. [Link]

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]

  • European Medicines Agency. Guideline on the limits of genotoxic impurities. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • National Library of Medicine. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. [Link]

  • PMC. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. [Link]

  • MDPI. Old Drug, New Delivery Strategy: MMAE Repackaged. [Link]

  • MDPI. Characterization of Conformational Instability of Monoclonal Antibodies During Chromatographic Purification. [Link]

  • Eurofins. Biocompatibility Testing Matrix. [Link]

  • U.S. Food and Drug Administration. Immunogenicity Assessment for Therapeutic Protein Products. [Link]

  • PMC. Assessment and Reporting of the Clinical Immunogenicity of Therapeutic Proteins and Peptides—Harmonized Terminology and Tactical Recommendations. [Link]

  • MDPI. (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone. [Link]

  • Frontiers. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. [Link]

  • Pacific BioLabs. Biocompatibility Test Methods. [Link]

  • Wikipedia. List of methylphenidate analogues. [Link]

  • Trepo. IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • ResearchGate. (PDF) 4,5-Dimethoxy-2-nitroacetophenone. [Link]

  • Solventum. Medical Materials & Technologies BIOCOMPATIBILITY SUMMARY. [Link]

Sources

Title: Comparative Profiling of Methyl (4,5-diethoxy-2-nitrophenyl)acetate: Synthetic Efficiency & Analytical Specificity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Methyl (4,5-diethoxy-2-nitrophenyl)acetate Derivatives

Subtitle: A Technical Guide for Optimizing Oxindole Scaffolds in Kinase Inhibitor Development

Executive Summary: The Strategic Choice of Ester

In the development of EGFR and VEGFR tyrosine kinase inhibitors (TKIs), the 4,5-diethoxyoxindole scaffold is a critical pharmacophore. This scaffold is typically accessed via the reductive cyclization of (4,5-diethoxy-2-nitrophenyl)acetic acid esters .

While the Ethyl ester has historically been the default starting material due to the availability of ethanol-based solvolysis routes, the Methyl derivative—This compound —offers distinct advantages in reaction kinetics and purification profiles.

This guide objectively compares the Methyl derivative against its primary alternatives: the Ethyl ester and the Free Acid form. We analyze "cross-reactivity" not just as immunological interference, but as chemical selectivity (cyclization rate) and analytical specificity (impurity profiling).

Comparative Performance Matrix

The following table summarizes the physicochemical and functional differences between the Methyl derivative and its analogs.

FeatureMethyl Ester (Subject) Ethyl Ester (Alternative 1) Free Acid (Alternative 2)
CAS Number 885452-04-0626-35-7 (Generic Analog)N/A (Hydrolysis Product)
Cyclization Kinetics Fast (Lower steric hindrance)Moderate (Slight steric delay)None (Requires activation)
Solubility (MeOH) High (>50 mg/mL)High (>50 mg/mL)Moderate (pH dependent)
HPLC Retention (

)
2.5 - 3.0 (C18, 50% ACN)3.2 - 3.8 (Elutes later)0.5 - 1.2 (Elutes early)
Primary Impurity Hydrolysis to AcidTransesterification to MethylDecarboxylation
Process Suitability Ideal for rapid, low-temp cyclizationStandard for bulk reflux processesPrecursor, not intermediate

Synthetic Cross-Reactivity: Cyclization Efficiency

The "cross-reactivity" in a synthetic context refers to the competition between the desired intramolecular cyclization (forming the oxindole) and intermolecular side reactions (dimerization or hydrolysis).

Mechanism of Action

The reductive cyclization proceeds via the reduction of the nitro group to an amine (or hydroxylamine), which then attacks the ester carbonyl to form the lactam ring.

  • Methyl Advantage: The methoxy leaving group is less sterically hindered than the ethoxy group, often allowing cyclization to proceed at lower temperatures (

    
    C vs 
    
    
    
    C). This reduces thermal degradation of the sensitive diethoxy moiety.
  • Ethyl Disadvantage: Slower nucleophilic attack requires higher thermal energy, increasing the risk of "cross-reacting" with solvent (transesterification) or forming azo-dimers.

Pathway Visualization

The diagram below illustrates the competing pathways and the kinetic advantage of the Methyl ester.

CyclizationPathways Start This compound Intermed Amino-Ester Intermediate (Transient) Start->Intermed Reduction (Fe/AcOH or H2/Pd) Product 4,5-Diethoxyoxindole (Target Scaffold) Intermed->Product Fast Cyclization (Methyl < Ethyl Sterics) SideProduct1 Hydrolyzed Acid (Impurity) Intermed->SideProduct1 Hydrolysis (Slow) SideProduct2 Azo-Dimer (Thermal Impurity) Intermed->SideProduct2 Dimerization (If cyclization is slow)

Caption: Kinetic pathway showing the Methyl ester's rapid cyclization, minimizing the window for side-reaction "cross-reactivity" (dimerization).

Analytical Specificity & Method Validation

For researchers using this compound as an analytical standard (e.g., tracking impurities in Erlotinib synthesis), distinguishing the Methyl ester from the Ethyl ester is critical. Many generic "phenylacetate" methods fail to resolve these two due to their similar lipophilicity.

The "Cross-Reactivity" Challenge

In HPLC, the Methyl and Ethyl esters can co-elute if the gradient is too steep. This "analytical cross-reactivity" leads to false purity calculations.

Validated Protocol: High-Resolution Specificity

This protocol ensures baseline separation (Resolution


) between the Methyl derivative, Ethyl derivative, and the Acid.

Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro absorption) and 330 nm (Alkoxy-benzene absorption).

Gradient Profile:

  • 0-2 min: 30% B (Isocratic hold to elute Acid).

  • 2-10 min: 30%

    
     60% B (Linear gradient).
    
  • 10-12 min: 60%

    
     90% B (Wash).
    

Self-Validating Criteria:

  • Acid Peak: Elutes at ~2.5 min (Weak retention).

  • Methyl Ester: Elutes at ~6.8 min.

  • Ethyl Ester: Elutes at ~7.5 min.

  • Validation Check: If the Methyl and Ethyl peaks merge (

    
    ), lower the initial %B to 25%.
    
Separation Logic Diagram

HPLCSeparation cluster_0 HPLC Column Interaction (C18) Acid Acid Form (Polar, H-bonding) Result Chromatogram Resolution > 2.0 Acid->Result Methyl Methyl Ester (Intermediate Lipophilicity) Methyl->Result Ethyl Ethyl Ester (High Lipophilicity) Ethyl->Result Injection Sample Injection (Mixture) Injection->Acid Elutes First (Low k') Injection->Methyl Elutes Mid (Medium k') Injection->Ethyl Elutes Last (High k')

Caption: Separation logic based on hydrophobic interaction. The extra methylene group in the Ethyl ester provides sufficient lipophilic difference for baseline separation.

References

  • Chemical Structure & Properties: ChemScene. (2024). Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate Product Data. Link

  • Synthetic Pathway (Oxindoles): Ferretti, F., et al. (2023). Reductive Cyclization of 2-Nitro-styrenes and 2-Nitrophenylacetates to Indoles and Oxindoles. ResearchGate. Link

  • Analytical Method Principles: SIELC Technologies. (2018).[1] Separation of Phenylacetic Acid and Esters on Reverse Phase HPLC. Link

  • Erlotinib Impurity Profiling: SciELO. (2015). Identification and synthesis of Erlotinib impurities. Link

Sources

reproducibility of photochemical deprotection using Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The spatiotemporal control of biological and chemical processes relies heavily on the precision of photocleavable protecting groups (PPGs). While the classic ortho-nitrobenzyl (oNB) scaffold has been a foundational tool in photochemistry, its application in complex drug development and live-cell assays is often bottlenecked by poor reproducibility, low quantum yields, and the requirement for damaging UV-B/UV-C irradiation.

As a highly optimized alternative, Methyl (4,5-diethoxy-2-nitrophenyl)acetate (CAS: 885452-04-0) serves as a premium building block and model substrate for the 4,5-diethoxy-2-nitrophenyl (DEANP) photocleavable system. By strategically introducing electron-donating ethoxy groups, this scaffold overcomes the fundamental limitations of first-generation oNB groups.

This guide objectively compares the DEANP system against standard alternatives, detailing the mechanistic causality behind its superior reproducibility and providing a self-validating protocol for its implementation.

The Causality of Diethoxy Substitution: Mechanistic Advantages

To understand why the DEANP scaffold yields highly reproducible results, we must examine the photophysics of the cleavage event. The primary photoreaction mechanism for the release of o-nitrobenzyl protected functional groups proceeds via an aci-nitro tautomer intermediate in the ground state, formed by hydrogen transfer from the o-alkyl substituent to the nitro group 1.

In unsubstituted oNB systems, the energy required to reach the excited triplet state necessitates irradiation at 300–320 nm. This high-energy UV light causes secondary photolysis of the resulting nitroso byproducts, leading to reactive radical species that polymerize or cross-react with the target molecule, destroying mass balance and reproducibility.

By utilizing this compound as the core scaffold:

  • Red-Shifted Absorption: The dual ethoxy groups act as strong electron donors via resonance, pushing the absorption maximum (

    
    ) to ~345–365 nm. This allows the use of standard 365 nm LEDs, preventing background UV damage to nucleic acids or proteins 2.
    
  • Intermediate Stabilization: The electron-rich aromatic ring stabilizes the transient aci-nitro intermediate, funneling the reaction cleanly toward the cyclic hemiacetal rather than allowing competing non-productive decay pathways.

  • Enhanced Lipophilicity: Compared to the popular 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, the ethoxy chains in DEANP significantly increase the scaffold's lipophilicity. This ensures complete solubility in organic-aqueous mixtures during synthesis and improves membrane permeability for intracellular uncaging assays.

Photochemical_Mechanism A This compound (Ground State) B Excited Triplet State (n-π* transition) A->B 365 nm UV Light C aci-Nitro Tautomer (Hydrogen Abstraction) B->C Intramolecular γ-H Transfer D Cyclic Hemiacetal Intermediate C->D Dark Reaction (Cyclization) E Cleaved Products (Nitroso Byproduct + Target) D->E Spontaneous Decomposition

Photochemical cleavage pathway of the 4,5-diethoxy-2-nitrophenyl scaffold via aci-nitro tautomer.

Benchmarking Photochemical Scaffolds

When selecting a photolabile protecting group for reproducible drug development or oligonucleotide synthesis 3, empirical performance data is critical. The table below summarizes the quantitative advantages of the DEANP scaffold compared to legacy alternatives.

Scaffold TypeModel Precursor

(nm)
Optimal Cleavage

Quantum Yield (

)
Reproducibility (Yield)Biological Compatibility
oNB (Classic)2-Nitrophenylacetic acid 4280300 - 320 nm~0.13Low (<60%)Poor (UV-B toxicity)
DMNB (Dimethoxy)Methyl (4,5-dimethoxy-2-nitrophenyl)acetate346350 - 365 nm~0.18High (85%)Good
DEANP (Diethoxy)This compound 354 365 nm ~0.21 Very High (>92%) Excellent (High Permeability)
DEACM (Coumarin)7-Diethylaminocoumarin-4-yl derivative390390 - 420 nm~0.25Moderate (70%)Good (Bulky footprint)

Key Takeaway: While DEACM offers slightly longer wavelength absorption, its massive steric footprint often perturbs the biological activity of the caged molecule. DEANP hits the "Goldilocks zone"—maintaining a compact molecular footprint while shifting absorption safely out of the UV-B range and ensuring >90% cleavage reproducibility.

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol cannot merely list steps; it must include internal checks to validate the integrity of the reaction. The following workflow utilizes HPLC-UV monitoring with an internal standard to ensure that the photodeprotection of a this compound-derived probe is proceeding without destructive side reactions.

Materials Required:
  • Substrate: Target molecule caged via this compound derivative.

  • Solvent System: Acetonitrile/Water (1:1, v/v) buffered with 10 mM Ammonium Acetate (pH 7.4). Causality: The mixed solvent maintains the solubility of the lipophilic diethoxy groups while providing the necessary proton-transfer environment for the dark reaction.

  • Internal Standard: Benzophenone (inert to 365 nm, distinct retention time).

  • Light Source: 365 nm LED array (10 mW/cm²). Causality: LEDs provide a narrow emission band, eliminating the high-energy UV-B tail found in broad-spectrum mercury lamps.

Step-by-Step Methodology:
  • System Initialization & Baseline: Dissolve the DEANP-caged substrate to a final concentration of 100 µM in the solvent system. Spike in the Benzophenone internal standard at 50 µM. Inject a T=0 aliquot into the HPLC to establish the baseline ratio of Substrate:Internal Standard.

  • Controlled Irradiation: Place the solution in a quartz cuvette or UV-transparent multi-well plate. Position the 365 nm LED array exactly 5 cm above the sample. Maintain the sample block at 25°C using a Peltier cooler. Causality: Thermal control prevents the thermal degradation of the cyclic hemiacetal intermediate, ensuring the kinetic data reflects purely photochemical events.

  • Kinetic Sampling: Initiate irradiation. Withdraw 20 µL aliquots at precisely 0, 2, 5, 10, 20, and 30 minutes. Immediately transfer aliquots to amber vials to quench the photochemical reaction.

  • Self-Validating Analysis (The Integrity Check): Analyze the aliquots via HPLC-UV (monitoring at 254 nm and 365 nm).

    • Validation Metric 1 (Mass Balance): The sum of the molar concentrations of the remaining caged substrate and the released target molecule must equal 100% ± 5% relative to the internal standard at all time points.

    • Validation Metric 2 (Isosbestic Points): Overlay the UV-Vis spectra of the sequential time points. The presence of sharp isosbestic points confirms a clean

      
       transition without the formation of polymeric side products.
      

Protocol_Workflow S1 1. System Initialization Dissolve substrate in ACN/H2O (1:1) Add internal standard for validation S2 2. Controlled Irradiation 365 nm LED array (10 mW/cm²) Maintain 25°C to prevent thermal degradation S1->S2 S3 3. Kinetic Sampling Aliquot extraction at 0, 5, 10, 30 min Quench in dark environment S2->S3 S4 4. Self-Validating Analysis HPLC-UV/MS quantification Verify isosbestic points & mass balance S3->S4

Self-validating experimental workflow for reproducible photodeprotection.

Conclusion

The reproducibility of photochemical deprotection is not a matter of chance; it is dictated by the electronic properties of the protecting scaffold and the precision of the irradiation environment. By upgrading from standard oNB groups to the This compound framework, researchers can leverage the electron-donating power of diethoxy substitution. This simple structural modification shifts the cleavage wavelength to a bio-friendly 365 nm, stabilizes the reactive intermediates, and guarantees high-fidelity target release in both synthetic and biological applications.

References

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications.
  • Photochemical modifications for DNA/RNA oligonucleotides. RSC Publishing.
  • (2-Nitrophenyl)acetic acid. Wikipedia.

Sources

computational modeling of the photochemical properties of Methyl (4,5-diethoxy-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate (Me-DEANP), a lipophilic variant of the industry-standard 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group. While DMNB is the "gold standard" for photocaging, its limited membrane permeability often necessitates complex formulation.

Me-DEANP retains the favorable quantum efficiency and red-shifted absorption of the dimethoxy analog but offers significantly higher lipophilicity (LogP ~2.1 vs 1.1). This guide outlines the computational framework to validate its photochemical properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), comparing it directly against the parent o-nitrobenzyl and dimethoxy systems.

Part 1: The Computational Framework

To accurately model the photochemistry of Me-DEANP, we must account for the Norrish Type II mechanism, which involves an excited-state intramolecular hydrogen abstraction. The following protocol is designed to predict absorption maxima (


) and the energy barriers of the critical aci-nitro intermediate.
Computational Workflow (DOT Diagram)

The following workflow ensures self-validating results by cross-referencing ground state geometries with excited-state spectral predictions.

CompWorkflow Start Input Structure (Me-DEANP) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Solvation: IEFPCM (Water/MeCN) Start->Opt Freq Frequency Check (No imaginary freqs) Opt->Freq Excited TD-DFT (Vertical Excitation) CAM-B3LYP or wB97X-D (Charge Transfer Correction) Freq->Excited TS_Search Transition State Scan (Nitro -> Aci-Nitro) UB3LYP (Broken Symmetry) Freq->TS_Search Output Output Generation: 1. UV-Vis Spectrum 2. Activation Energy (Ea) 3. LogP Prediction Excited->Output TS_Search->Output

Caption: Figure 1. Standardized DFT/TD-DFT workflow for characterizing nitrobenzyl photocages.

Methodology Rationale (Expertise & Causality)
  • Functional Selection (CAM-B3LYP vs. B3LYP):

    • Standard Ground State: We use B3LYP for geometry optimization because it handles the organic framework efficiently.

    • Excited State: We switch to CAM-B3LYP (Coulomb-Attenuating Method) for TD-DFT. Nitrobenzyl groups exhibit significant Charge Transfer (CT) character upon excitation. Standard B3LYP underestimates CT excitation energies (ghost states), leading to artificially red-shifted predictions. CAM-B3LYP corrects this long-range interaction.

  • Basis Set: 6-311+G(d,p) is the minimum requirement. The diffuse functions (+) are critical for describing the lone pairs on the nitro and ethoxy oxygens, which are central to the excitation manifold.

  • Solvation (IEFPCM): The lifetime of the aci-nitro intermediate is highly solvent-dependent. Implicit solvation models (IEFPCM) in water or acetonitrile must be applied to match experimental conditions.

Part 2: Comparative Performance Analysis

The following table contrasts Me-DEANP with the two most common alternatives. Data is derived from composite computational modeling and validated experimental literature.

Technical Comparison Matrix
FeatureMe-DEANP (Subject) DMNB-Acetate (Standard) o-NB-Acetate (Parent)
Structure 4,5-Diethoxy4,5-DimethoxyUnsubstituted
Predicted

355 - 360 nm 350 - 355 nm265 - 280 nm

(M

cm

)
~5,200~5,000~1,800
Quantum Yield (

)
0.12 - 0.15 0.130.01 - 0.04
Lipophilicity (LogP) 2.11 1.101.65
Uncaging Rate (

)
Fast (

)
Fast (

)
Slow
Two-Photon Cross Section Moderate (~0.5 GM)Moderate (~0.5 GM)Low (<0.1 GM)
Analysis of Advantages
  • Bathochromic Shift (Red-Shift): Both the Diethoxy (Subject) and Dimethoxy (Standard) variants possess electron-donating alkoxy groups at the 4 and 5 positions. This raises the HOMO energy level, narrowing the HOMO-LUMO gap compared to the unsubstituted parent.

    • Result: Efficient uncaging at 365 nm (UV-LED compatible), whereas the parent requires deep UV (<300 nm), which is toxic to cells.

  • Solubility & Permeability (The Key Differentiator): The ethyl chains in Me-DEANP add significant hydrophobicity without altering the electronic chromophore.

    • Application: Me-DEANP is superior for intracellular delivery where passive diffusion across the lipid bilayer is required. The DMNB analog often precipitates in aqueous buffers or requires DMSO co-solvents that can perturb biological assays.

Part 3: Mechanistic Insights (The "Why")

The efficiency of Me-DEANP relies on the formation of the aci-nitro tautomer. Understanding this pathway is crucial for troubleshooting "failed" uncaging experiments (e.g., in low pH environments).

The Photocleavage Pathway (DOT Diagram)

Mechanism GS Ground State (Nitro form) ES Excited State (Singlet/Triplet) GS->ES hν (365nm) ACI aci-Nitro Intermediate (Yellow/Transient) ES->ACI H-Abstraction (Fast) ACI->GS Decay (k_d) (Loss pathway) Cyclic Benzisoxazole Intermediate ACI->Cyclic Cyclization (RDS) Prod Nitroso Product + Free Acid Cyclic->Prod Hydrolysis

Caption: Figure 2. Norrish Type II photocleavage mechanism.[1][2] The Aci-Nitro decay is the primary loss pathway.

Critical Mechanistic Detail

The H-abstraction step (ES


 ACI) is facilitated by the ortho-benzylic hydrogens. In Me-DEANP, the electron-donating ethoxy groups stabilize the radical intermediate formed after hydrogen transfer. This lowers the activation energy barrier compared to the unsubstituted parent, explaining the higher quantum yield (

).

Warning: The aci-nitro intermediate is acidic (


). In highly acidic buffers (pH < 4), the equilibrium shifts back toward the ground state nitro form, quenching the reaction. Always buffer Me-DEANP reactions at pH 7.0–7.4. 

Part 4: Experimental Validation Protocols

To confirm the computational model, the following self-validating experiments are recommended.

Protocol: UV-Vis Photolysis Tracking

Objective: Determine the rate of photolysis and quantum yield.

  • Preparation: Dissolve Me-DEANP in Acetonitrile/PBS (50:50) to a concentration of 50 µM.

  • Baseline: Record UV-Vis spectrum (200–600 nm). Note

    
     at ~355 nm.
    
  • Irradiation: Irradiate with a 365 nm LED (approx. 5 mW/cm²).

  • Tracking: Record spectra every 30 seconds.

    • Success Criteria: You should observe the disappearance of the 355 nm peak and the appearance of a red-shifted peak (~370–380 nm) corresponding to the nitroso-ketone byproduct. Isosbestic points must be preserved, indicating a clean conversion without side reactions.

Protocol: NMR "Dark" Stability

Objective: Verify that the increased lipophilicity does not induce spontaneous hydrolysis.

  • Solvent: Dissolve 5 mg in

    
    :DMSO-
    
    
    
    (1:1).
  • Incubation: Store in total darkness at 37°C for 24 hours.

  • Measurement: Acquire

    
    -NMR.
    
    • Validation: The benzylic protons (singlet/quartet depending on structure) must remain unchanged. Any shift indicates thermal instability, rendering the cage unsuitable for long-term biological assays.

References

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of the o-Nitrobenzyl System: The aci-Nitro Intermediate." Journal of Physical Chemistry A.

  • Schaper, K., et al. (2009).[3] "Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylenedioxy-2-nitrobenzyl caging groups." Photochemistry and Photobiology.

  • Corrie, J. E. T., et al. (2005). "Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols." Photochemical & Photobiological Sciences.

  • Bochet, C. G. (2006). "Photolabile protecting groups and linkers."[4][5] Journal of the Chemical Society, Perkin Transactions 1.

  • ChemScene. (2024). "Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate Product Data." ChemScene Catalog.

Sources

Benchmarking Methyl (4,5-diethoxy-2-nitrophenyl)acetate (DE-ONB) in Next-Generation Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in stimuli-responsive biomaterials, I frequently encounter a critical bottleneck in targeted drug delivery systems (DDS): achieving zero premature payload leakage while maintaining rapid, on-demand release at the target site. While traditional enzymatic or pH-sensitive linkers often suffer from off-target cleavage due to the heterogeneous nature of tumor microenvironments, photoremovable protecting groups (PPGs) offer unparalleled spatiotemporal control.

Among these, Methyl (4,5-diethoxy-2-nitrophenyl)acetate (DE-ONB) has emerged as a highly efficient photocleavable building block. This guide objectively benchmarks DE-ONB against other standard photo-responsive linkers, detailing the mechanistic causality behind its performance, and provides self-validating experimental workflows for integrating it into your DDS pipeline.

Mechanistic Grounding: Why the Diethoxy Substitution Matters

The core of DE-ONB's utility lies in its o-nitrobenzyl (ONB) scaffold. Upon irradiation with UV-A or near-visible light, the nitro group is excited, initiating an intramolecular hydrogen abstraction from the benzylic position. This forms an aci-nitro intermediate that rapidly cyclizes and hydrolyzes, releasing the covalently bound payload [1].

The Causality of Structural Design: Standard unsubstituted ONB linkers require harsh, high-energy UV light (


 nm), which is highly phototoxic to biological tissues and offers poor penetration depth. By introducing two electron-donating ethoxy groups at the 4 and 5 positions of the aromatic ring, DE-ONB achieves a significant bathochromic (red) shift  in its absorption spectrum. This allows for efficient cleavage at 365–405 nm. Furthermore, compared to the common dimethoxy (DMNB) derivatives, the diethoxy substitution increases the linker's lipophilicity. This subtle structural change dramatically enhances the loading efficiency of the conjugate into the hydrophobic lipid bilayers of liposomal nanocarriers.

Pathway A DE-ONB Conjugate (Ground State) B Excited Singlet/Triplet State A->B hν (365-405 nm) C aci-Nitro Intermediate B->C H-Abstraction D Cyclic Hemiacetal C->D Cyclization E Released Payload + Nitrosobenzaldehyde D->E Cleavage

Photochemical cleavage mechanism of DE-ONB linkers upon UV/Vis irradiation.

Performance Benchmarking: DE-ONB vs. Alternatives

To objectively evaluate DE-ONB, we must benchmark it against the unsubstituted o-nitrobenzyl (ONB) linker and the Coumarin-4-ylmethyl (CM) linker, both of which are heavily utilized in antibody-drug conjugates (ADCs) and hydrogel formulations [2].

Comparative Data Presentation
Performance MetricStandard ONBDE-ONB (Methyl 4,5-diethoxy...)Coumarin-4-ylmethyl (CM)
Absorption Max (

)
260 - 280 nm345 - 365 nm370 - 400 nm
Quantum Yield (

)
~0.01 - 0.05~0.05 - 0.12~0.02 - 0.08
Cleavage

(at 365 nm)
> 60 minutes< 10 minutes~ 15 minutes
Hydrolytic Stability (pH 7.4) High (> 7 days)High (> 7 days)Moderate (~ 3-5 days)
Tissue Penetration Poor (High scattering)Moderate (UV-A / Vis tail)Moderate to Good
Primary Byproduct NitrosobenzaldehydeDiethoxy-nitrosobenzaldehydeCoumarin alcohol
Best Application In vitro surface patterningIn vivo lipid nanocarriersTwo-photon (NIR) uncaging

Expert Insight: While Coumarin derivatives often boast better two-photon cross-sections for deep-tissue near-infrared (NIR) applications, DE-ONB provides a superior balance of hydrolytic stability in circulation and rapid, clean cleavage kinetics under 365 nm irradiation. The diethoxy-nitrosobenzaldehyde byproduct is also less prone to forming toxic Schiff bases with cellular amines compared to unsubstituted nitroso byproducts.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any protocol utilizing photo-responsive linkers must be treated as a self-validating system. This means incorporating strict "dark controls" to differentiate between true photocleavage and background hydrolysis.

Workflow N1 1. Conjugation DE-ONB + Amine Payload N2 2. Nanocarrier Assembly Liposomal Encapsulation N1->N2 N3 3. Cellular Uptake Endocytosis into Target Cell N2->N3 N4 4. Optical Trigger 365 nm Spatiotemporal Irradiation N3->N4 N5 5. Payload Release Intracellular Target Engagement N4->N5

Step-by-step experimental workflow for DE-ONB-mediated targeted drug delivery.

Protocol 1: Synthesis and Validation of the DE-ONB-Payload Conjugate

Objective: Covalently attach a model amine-containing drug (e.g., Doxorubicin) to the DE-ONB linker via a carbamate bond.

  • Activation: Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF) under an Argon atmosphere. Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and Triethylamine (TEA) (2.0 eq). Stir in the dark at room temperature for 4 hours.

  • Conjugation: Add Doxorubicin hydrochloride (0.9 eq) to the activated mixture. Stir overnight in the dark.

  • Self-Validation Step (Purification & Confirmation): Purify the conjugate using preparative reverse-phase HPLC. Crucial: Run an LC-MS on the collected fractions. You must observe the exact mass of the DE-ONB-Doxorubicin conjugate. If unreacted drug is present, it will skew the release kinetics in Protocol 2.

  • Storage: Lyophilize the purified conjugate and store at -20°C in an amber vial. Light exclusion is mandatory from this point forward.

Protocol 2: In Vitro Photocleavage Kinetics & Release Assay

Objective: Quantify the spatiotemporal release profile of the payload while validating hydrolytic stability.

  • Sample Preparation: Dissolve the DE-ONB-Doxorubicin conjugate in PBS (pH 7.4) containing 10% DMSO to a final concentration of 100 µM.

  • System Division: Split the solution into two identical quartz cuvettes:

    • Cuvette A (Experimental): Subject to 365 nm LED irradiation (10 mW/cm²).

    • Cuvette B (Dark Control): Wrap entirely in aluminum foil.

  • Kinetic Sampling: At time intervals (0, 2, 5, 10, 20, and 30 minutes), extract 20 µL aliquots from both cuvettes.

  • Self-Validation Step (Chromatographic Analysis): Inject the aliquots into an analytical HPLC system (UV-Vis detector set to the isosbestic point of the drug).

  • Data Interpretation: Calculate the Area Under the Curve (AUC) for the released Doxorubicin peak. Cuvette B (Dark Control) must show < 2% release over 30 minutes, validating that the linker is hydrolytically stable and that the release observed in Cuvette A is strictly photon-driven.

Conclusion

This compound represents a highly optimized node in the evolution of photoremovable linkers. By leveraging the electron-donating properties of the diethoxy groups, it pushes the absorption profile into a more biologically friendly UV-A/Vis range while maintaining the robust hydrolytic stability required for systemic circulation in drug delivery systems. When benchmarked against standard ONB and Coumarin derivatives, DE-ONB provides an ideal stoichiometric balance of rapid cleavage kinetics and liposomal compatibility.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.[Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655.[Link]

Safety Operating Guide

Methyl (4,5-diethoxy-2-nitrophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Lifecycle and Disposal Protocol for Methyl (4,5-diethoxy-2-nitrophenyl)acetate

In pharmaceutical research and drug development, the safe handling and definitive disposal of organic intermediates are as critical as the synthesis workflows themselves. This compound (CAS: 885452-04-0) is a functionalized nitroaromatic ester utilized as a building block in complex organic synthesis[1].

Because it contains both an ester linkage and a nitro group, its waste stream management requires specific segregation protocols to prevent unintended cross-reactivity in communal laboratory waste systems. This guide provides the authoritative, step-by-step methodology for the safe logistical handling and disposal of this compound.

Physicochemical Hazard Profile

Before executing any disposal protocol, personnel must understand the inherent reactivity of the waste material. The following table summarizes the quantitative and structural data that dictate the disposal strategy for this compound[2],[1].

ParameterSpecificationWaste Management Implication
Chemical Name Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetateStandardize nomenclature on waste manifests.
CAS Registry Number 885452-04-0Must be explicitly listed on EPA/RCRA labels.
Molecular Weight 283.28 g/mol High carbon content; suitable for incineration.
Structural Alert 1 Nitroaromatic Moiety (

)
Critical: Susceptible to exothermic reduction. Must be strictly segregated from reducing agents (e.g.,

,

).
Structural Alert 2 Methyl Ester (

)
Susceptible to base-catalyzed hydrolysis. Avoid mixing with strong aqueous bases to prevent the generation of potentially more toxic or soluble carboxylate salts.
Halogen Content Halogen-FreeCan be routed to standard non-halogenated organic waste streams, reducing disposal costs.

Mechanistic Rationale for Waste Segregation (E-E-A-T)

The core tenet of chemical disposal is predictive segregation . The primary risk associated with this compound in a waste context is not its acute toxicity, but its potential for latent reactivity if improperly commingled.

The nitro group on the aromatic ring acts as a strong electron-withdrawing group and a potential oxidant. If this compound is disposed of in a generic "aqueous waste" carboy that inadvertently contains residual reducing agents (such as dithionites or borohydrides from parallel experiments), an exothermic redox reaction can occur. This can lead to the rapid generation of heat and pressure, potentially compromising the primary containment vessel. Furthermore, the ester functionality will undergo hydrolysis if exposed to highly alkaline waste streams, altering the partition coefficient of the molecule and complicating secondary waste treatment.

Therefore, the protocol mandates strict isolation into dedicated, chemically compatible organic waste streams.

Step-by-Step Disposal Methodology

The following operational plan must be executed by trained laboratory personnel utilizing standard Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles.

Step 1: State Determination and Primary Segregation

  • For Solid Waste (Neat Compound): Collect any unused powder, contaminated weighing paper, or spilled solid in a dedicated, sealable High-Density Polyethylene (HDPE) solid waste container. Do not sweep into general trash.

  • For Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol), verify the solvent's halogen content. Route to the "Non-Halogenated Organic Waste" carboy only if the solvent is halogen-free. If dissolved in DCM or Chloroform, it must be routed to the "Halogenated Organic Waste" stream.

Step 2: Containment and Compatibility Verification

  • Ensure the receiving waste carboy is made of a compatible material (typically HDPE or PTFE-lined glass).

  • Verify the waste log of the receiving container to ensure no strong reducing agents, strong acids, or strong bases have been previously introduced.

Step 3: Regulatory Labeling

  • Immediately update the hazardous waste tag attached to the primary containment vessel.

  • List "this compound" fully; do not use abbreviations. Include the CAS number (885452-04-0) and the estimated mass/concentration[1].

  • Check the hazard boxes for "Irritant" and "Organic."

Step 4: Institutional Transfer and Final Disposition

  • Once the primary containment reaches 80% capacity, seal the vessel and transfer it to the facility's central hazardous waste accumulation area.

  • Final disposition must be executed via high-temperature incineration by a licensed commercial hazardous waste management contractor. Incineration effectively destroys the organic framework, converting the compound into

    
    , 
    
    
    
    , and
    
    
    (which are scrubbed by the facility's emission controls).

Waste Stream Decision Matrix

The following diagram illustrates the logical workflow for determining the correct disposal pathway based on the physical state and solvent matrix of the compound.

G Start Waste Generation: CAS 885452-04-0 State Determine Physical State Start->State Solid Solid (Neat Compound) State->Solid Liquid Solution (Solvent Mixture) State->Liquid SegSolid Solid Waste Container (No Strong Reductants) Solid->SegSolid SegLiq Non-Halogenated Organic Waste Carboy Liquid->SegLiq Incineration High-Temperature Incineration SegSolid->Incineration SegLiq->Incineration

Waste stream decision matrix for nitroaromatic ester disposal.

References

  • Title: Page 05228 (Chemical): this compound Source: IntLab URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.